Product packaging for 2-Cyclopropyl-4-nitro-1H-indole(Cat. No.:CAS No. 663177-70-6)

2-Cyclopropyl-4-nitro-1H-indole

Cat. No.: B12530626
CAS No.: 663177-70-6
M. Wt: 202.21 g/mol
InChI Key: HSJVJOCVBCVOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Cyclopropyl-4-nitro-1H-indole is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B12530626 2-Cyclopropyl-4-nitro-1H-indole CAS No. 663177-70-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

663177-70-6

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-cyclopropyl-4-nitro-1H-indole

InChI

InChI=1S/C11H10N2O2/c14-13(15)11-3-1-2-9-8(11)6-10(12-9)7-4-5-7/h1-3,6-7,12H,4-5H2

InChI Key

HSJVJOCVBCVOIX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(N2)C=CC=C3[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Cyclopropyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 2-Cyclopropyl-4-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the incorporation of a cyclopropyl group can significantly influence pharmacological properties such as metabolic stability and target binding affinity. The presence of a nitro group further modulates the electronic and steric characteristics of the molecule, offering potential for diverse biological activities. This document collates available data on its physicochemical properties, proposes a plausible synthetic route with a detailed experimental protocol, and discusses its potential reactivity and applications based on the analysis of its structural motifs.

Chemical and Physical Properties

Quantitative data for this compound is not extensively available in peer-reviewed literature. However, based on the analysis of its constituent parts—the indole nucleus, the cyclopropyl substituent at the 2-position, and the nitro group at the 4-position—we can infer a range of properties. The following table summarizes the known and estimated physicochemical properties.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₂[1]
Molecular Weight 202.21 g/mol [1]
CAS Number 663177-70-6[1]
Appearance Reported as a liquid[2]
Purity ≥99.0% (Commercially available)[2]
Storage Store in a tightly closed container in a cool, dry place.[2]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.Inferred
Melting Point Not available. Related nitroindoles exhibit a wide range of melting points.-
Boiling Point Not available.-
pKa The N-H proton of the indole ring is weakly acidic. The presence of the electron-withdrawing nitro group is expected to increase its acidity compared to unsubstituted indole.Inferred

Synthesis and Experimental Protocols

Proposed Synthetic Route: Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for constructing the indole ring from a phenylhydrazine and a carbonyl compound. In this proposed route, (3-nitrophenyl)hydrazine would react with cyclopropyl methyl ketone under acidic conditions to yield the target molecule.

Synthetic_Pathway reactant1 (3-Nitrophenyl)hydrazine intermediate Hydrazone Intermediate reactant1->intermediate + reactant2 Cyclopropyl methyl ketone reactant2->intermediate product This compound intermediate->product Acid catalyst (e.g., H₂SO₄, PPA) Heat

Caption: Proposed Fischer Indole Synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • (3-Nitrophenyl)hydrazine hydrochloride

  • Cyclopropyl methyl ketone

  • Polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (3-nitrophenyl)hydrazine hydrochloride (1 equivalent) in ethanol.

    • Add cyclopropyl methyl ketone (1.1 equivalents) to the solution.

    • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude hydrazone.

  • Indolization:

    • To the crude hydrazone, add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazine).

    • Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-4 hours. The progress of the cyclization should be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Spectroscopic Data (Predicted and Comparative)

While the specific spectra for this compound are not published, we can predict the key features based on data from analogous compounds.

Spectroscopy Predicted Data
¹H NMR * Indole N-H: A broad singlet between δ 8.0-9.0 ppm. * Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm), with characteristic coupling patterns for the 5, 6, and 7-protons of the indole ring. The nitro group at the 4-position will significantly deshield the 5-proton. * Indole C3-H: A singlet or doublet around δ 6.5-7.0 ppm. * Cyclopropyl Protons: A multiplet for the methine proton and complex multiplets for the methylene protons in the upfield region (δ 0.5-2.0 ppm).
¹³C NMR * Indole Carbons: Resonances in the δ 100-140 ppm range, with the carbon bearing the nitro group (C4) being significantly deshielded. The C2 carbon attached to the cyclopropyl group will also be prominent. * Cyclopropyl Carbons: Signals in the upfield region (δ 0-15 ppm).
IR (Infrared) * N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. * Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹. * NO₂ Stretch: Strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. * C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry * Molecular Ion (M⁺): A prominent peak at m/z = 202.21. * Fragmentation: Expect fragmentation patterns corresponding to the loss of the nitro group (NO₂) and cleavage of the cyclopropyl ring.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is governed by the interplay of its functional groups.

Reactivity_Diagram cluster_reactivity Potential Reactions indole This compound reduction Reduction of Nitro Group indole->reduction e.g., H₂, Pd/C alkylation N-Alkylation/Acylation indole->alkylation e.g., Base, R-X electrophilic_sub Electrophilic Substitution (e.g., at C3) indole->electrophilic_sub e.g., NBS, NCS cyclopropyl_opening Cyclopropyl Ring Opening (under radical conditions) indole->cyclopropyl_opening Radical initiator

Caption: Key reactivity sites of this compound.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a handle for further functionalization. This transformation opens up pathways to a variety of derivatives with potentially different biological activities.

  • N-Alkylation and N-Acylation: The indole nitrogen can be alkylated or acylated to introduce various side chains, which is a common strategy in drug design to modulate solubility, cell permeability, and target engagement.

  • Electrophilic Substitution: While the indole ring is generally electron-rich and susceptible to electrophilic attack, the presence of the electron-withdrawing nitro group at the 4-position will deactivate the benzene portion of the ring towards electrophilic substitution. The C3 position of the pyrrole ring remains a likely site for reactions with mild electrophiles.

  • Cyclopropyl Ring: The cyclopropyl group is known to be metabolically robust and can confer favorable conformational constraints on the molecule. Under certain radical conditions, the strained cyclopropane ring can undergo opening.

The indole nucleus is a cornerstone in the development of therapeutics for a wide range of diseases, including cancer, inflammation, and central nervous system disorders. The cyclopropyl moiety is often incorporated into drug candidates to enhance metabolic stability and binding affinity. The nitroaromatic group, while sometimes associated with toxicity, is also a feature of several approved drugs and can participate in bioreductive activation, a strategy employed in the design of hypoxia-activated prodrugs for cancer therapy.

Conclusion

This compound is a compound with significant potential for further investigation in the field of medicinal chemistry. Its unique combination of a privileged indole scaffold, a metabolically robust cyclopropyl group, and a versatile nitro handle makes it an attractive starting point for the synthesis of compound libraries for biological screening. While detailed experimental data for this specific molecule is sparse in the public domain, this guide provides a solid foundation for its synthesis, characterization, and exploration in drug discovery programs. Further research is warranted to fully elucidate its chemical and biological properties.

References

A Technical Guide to the Spectroscopic Properties of 2-Cyclopropyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The structural features of 2-Cyclopropyl-4-nitro-1H-indole, namely the indole nucleus, the electron-withdrawing nitro group at the C4 position, and the cyclopropyl substituent at the C2 position, govern its spectroscopic characteristics. The molecular formula is C₁₁H₁₀N₂O₂, with a molecular weight of 202.21 g/mol [1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~12.0br s1HH-1 (indole N-H)The indole N-H proton is typically a broad singlet at a high chemical shift, further deshielded by the nitro group. Based on 4-nitroindole data[2][3].
~8.1d1HH-5Aromatic proton ortho to the nitro group, expected to be significantly downfield and split by H-6.
~7.9d1HH-7Aromatic proton deshielded by the nitro group and the ring current, split by H-6.
~7.2t1HH-6Aromatic proton coupled to both H-5 and H-7, appearing as a triplet.
~7.1s1HH-3Proton on the pyrrole ring, expected to be a singlet.
~2.2m1HH-8 (cyclopropyl CH)Methine proton of the cyclopropyl group, coupled to the methylene protons.
~1.1m2HH-9 (cyclopropyl CH₂)Methylene protons of the cyclopropyl group, diastereotopic and coupled to H-8.
~1.0m2HH-9' (cyclopropyl CH₂)Methylene protons of the cyclopropyl group, diastereotopic and coupled to H-8.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~148C-2Carbon bearing the cyclopropyl group.
~142C-4Carbon attached to the electron-withdrawing nitro group, significantly deshielded. Based on 4-nitroindole data[2].
~138C-7aBridgehead carbon.
~125C-3aBridgehead carbon.
~122C-6Aromatic methine carbon.
~118C-5Aromatic methine carbon.
~116C-7Aromatic methine carbon.
~101C-3Methine carbon of the pyrrole ring.
~10C-9 (cyclopropyl CH₂)Methylene carbons of the cyclopropyl ring, typically found in the upfield region[4].
~7C-8 (cyclopropyl CH)Methine carbon of the cyclopropyl group.
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the N-H, aromatic C-H, C=C, and N-O functional groups.

Predicted IR Absorption Peaks

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3300Medium, SharpN-H stretch of the indole ring.
3150 - 3000MediumAromatic and vinylic C-H stretch.
1550 - 1475StrongAsymmetric NO₂ stretch.
1600 - 1450Medium-StrongC=C stretching of the aromatic and pyrrole rings.
1360 - 1290StrongSymmetric NO₂ stretch.
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would likely show a prominent molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrometry Data

m/zInterpretation
202M⁺ (Molecular ion peak).
156[M - NO₂]⁺, loss of the nitro group.
161[M - C₃H₅]⁺, loss of the cyclopropyl group.
116Fragmentation of the indole nucleus.

Experimental Protocols

Synthesis: Fischer Indole Synthesis

A plausible route to synthesize this compound is the Fischer indole synthesis, a reliable method for forming the indole ring from an arylhydrazine and a ketone or aldehyde[1][5][6][7].

  • Step 1: Hydrazone Formation:

    • (3-Nitrophenyl)hydrazine is reacted with 1-cyclopropylethan-1-one (cyclopropyl methyl ketone) in a suitable solvent like ethanol with an acid catalyst (e.g., acetic acid).

    • The mixture is typically refluxed for 1-2 hours to form the corresponding phenylhydrazone intermediate. Water is removed during the reaction to drive the equilibrium towards the product.

  • Step 2: Indolization (Cyclization):

    • The crude phenylhydrazone is not isolated but is directly subjected to cyclization.

    • A strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), is added to the reaction mixture.

    • The mixture is heated to a high temperature (typically 100-180 °C) for several hours.

    • The reaction proceeds via a[8][8]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring[1][9].

  • Work-up and Purification:

    • After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is then purified using column chromatography on silica gel to yield the pure this compound.

Spectroscopic Analysis

2.2.1. NMR Spectroscopy A sample of 5-25 mg of the purified compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube[10][11][12]. Any solid particulates should be removed by filtration through a pipette with a glass wool plug to prevent peak broadening[11]. The spectrum is referenced internally to the residual solvent peak or to tetramethylsilane (TMS) at 0.00 ppm[13]. Both ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer, typically operating at a field strength of 400 MHz or higher for better resolution.

2.2.2. FT-IR Spectroscopy For a solid sample, an IR spectrum can be obtained using the KBr pellet method[8][14][15]. Approximately 1-2 mg of the finely ground sample is mixed with 100-200 mg of dry KBr powder. The mixture is then pressed in a die under high pressure to form a transparent pellet, which is placed in the sample holder of the FT-IR spectrometer for analysis[8][14]. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation[8][16][17].

2.2.3. Mass Spectrometry Mass spectra are typically acquired using an Electron Ionization (EI) source coupled with a mass analyzer[18][19]. For EI-MS, a standard electron energy of 70 eV is used, which provides reproducible fragmentation patterns that are useful for structural elucidation and comparison with spectral libraries[20][21][22]. The sample is introduced into the ion source, where it is vaporized and bombarded with electrons to generate charged ions and fragments that are subsequently analyzed.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a target organic compound like this compound.

G A Starting Materials ((3-Nitrophenyl)hydrazine, Cyclopropyl Methyl Ketone) B Step 1: Synthesis (Fischer Indole Synthesis) A->B Reaction C Crude Product Mixture B->C Yields D Step 2: Purification (Column Chromatography) C->D Separation E Pure this compound D->E Isolated F NMR Analysis (¹H, ¹³C) E->F Characterization G IR Analysis E->G Characterization H MS Analysis E->H Characterization I Data Analysis & Structure Confirmation F->I G->I H->I

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

Crystal Structure of 2-Cyclopropyl-4-nitro-1H-indole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and crystallographic databases, the specific crystal structure of 2-Cyclopropyl-4-nitro-1H-indole has not been reported. While the indole scaffold and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, crystallographic data for this particular substituted indole is not publicly available.[1][2]

This document aims to provide a technical guide for researchers, scientists, and drug development professionals by summarizing available information on closely related structures and outlining the general methodologies used for the synthesis and characterization of similar compounds. This information can serve as a valuable reference for future studies on this compound.

Related Crystal Structures and General Observations

While the crystal structure of the target compound is unknown, analysis of similar molecules provides insights into the potential solid-state conformation. For instance, the crystal structure of 3-(2-Methyl-2-nitropropyl)-1H-indole reveals a monoclinic crystal system with the indole ring being essentially planar.[3] In this structure, intermolecular hydrogen bonds play a crucial role in the crystal packing, forming inversion dimers.[3]

Another related compound, 2-Nitro-1-(phenylsulfonyl)-1H-indole, crystallizes in an orthorhombic system.[4] In this case, the nitro group is not coplanar with the indole ring system, which is a common feature for nitro-substituted aromatic compounds.[4] The presence of the bulky phenylsulfonyl group significantly influences the molecular packing.[4]

These examples suggest that the crystal structure of this compound would likely feature a planar indole core with the nitro group potentially twisted out of the plane. The cyclopropyl group's orientation would be a key determinant of the overall molecular conformation and crystal packing. Intermolecular interactions, such as hydrogen bonding involving the indole N-H and the nitro group, would be expected to play a significant role in the supramolecular assembly.

Synthetic Approaches

The synthesis of 2-substituted indoles can be achieved through various methods, including palladium-catalyzed cyclization reactions.[5] For instance, 2-cyclopropyl-1H-indole has been synthesized from 2-(cyclopropylethynyl)aniline via microwave-assisted heating.[5] The introduction of a nitro group onto the indole ring can be accomplished through nitration reactions, although the regioselectivity can be challenging. A convenient methodology for the synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives has been described, which involves the Batcho–Leimgruber indole synthesis.[6]

A plausible synthetic workflow for this compound could involve the initial synthesis of the 2-cyclopropylindole core followed by a regioselective nitration at the C4 position. The general workflow for such a synthesis and subsequent crystallographic analysis is depicted below.

experimental_workflow General Experimental Workflow for Synthesis and Crystallization A Synthesis of 2-Cyclopropyl-1H-indole B Nitration Reaction A->B C Purification of This compound (e.g., Column Chromatography) B->C D Characterization (NMR, Mass Spectrometry) C->D E Crystallization Trials (e.g., Slow Evaporation, Vapor Diffusion) C->E F Single Crystal X-ray Diffraction E->F G Structure Solution and Refinement F->G

Caption: General experimental workflow for synthesis and crystallization.

Potential Biological Significance

The interest in nitro-containing indole derivatives stems from their broad range of biological activities.[7][8] The nitro group is a well-known pharmacophore and is present in numerous antibacterial, antineoplastic, and antiparasitic agents.[7][8] Indole alkaloids themselves are a large class of natural products with significant therapeutic potential, exhibiting antitumor, antibacterial, and antiviral properties.[1][2] The combination of a cyclopropyl moiety, which can influence metabolic stability and binding affinity, with a nitro-indole scaffold makes this compound a compound of interest for drug discovery efforts.

Future Directions

To fully elucidate the structure-activity relationship and the therapeutic potential of this compound, obtaining high-quality single crystals and determining its three-dimensional structure is a critical next step. The experimental protocols and insights from related compounds discussed in this guide provide a solid foundation for researchers to pursue the synthesis, crystallization, and structural analysis of this novel compound. Such studies would be invaluable for the rational design of new indole-based therapeutic agents.

References

Navigating the Bioactive Landscape of 2-Cyclopropyl-4-nitro-1H-indole Scaffolds: A Technical Guide to Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of public research exists specifically detailing the biological activities of 2-cyclopropyl-4-nitro-1H-indole derivatives. This technical guide, therefore, explores the biological activities of structurally related compounds, providing researchers, scientists, and drug development professionals with a foundational understanding of the potential bioactivities that could be associated with this novel scaffold. By examining derivatives featuring either the 2-cyclopropyl-indole or the 4-nitroindole core, we can infer potential therapeutic applications and guide future research directions.

This guide synthesizes available quantitative data, outlines key experimental protocols, and visualizes relevant biological pathways to offer a comprehensive overview of the current state of knowledge for these related molecular architectures.

Antimicrobial Activity of Nitroindole Derivatives

The introduction of a nitro group to the indole ring is a well-established strategy for imparting antimicrobial properties. Several studies have demonstrated that nitro-substituted indoles exhibit potent activity against a range of bacterial and fungal pathogens. A key mechanism of action for some of these compounds is the inhibition of bacterial efflux pumps, which are responsible for extruding antibiotics from the bacterial cell and are a major contributor to multidrug resistance.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of nitroindole derivatives against various microorganisms.

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
Indole-ThiadiazoleCompound 2hS. aureus6.25[1]
Indole-TriazoleCompound 3dS. aureus6.25[1]
Broad SpectrumVarious DerivativesS. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei3.125-50[1]
Experimental Protocol: MIC Determination by Two-Fold Serial Dilution

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The two-fold serial dilution method is a standard procedure for its determination.

  • Preparation of Compound Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilution: A series of dilutions of the stock solution is prepared in a liquid growth medium in a 96-well microtiter plate. Each subsequent well contains half the concentration of the compound as the previous well.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The microtiter plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway: Inhibition of the NorA Efflux Pump

Certain nitroindole derivatives, such as 5-nitro-2-phenylindole, have been identified as inhibitors of the NorA efflux pump in Staphylococcus aureus. This pump actively transports various structurally unrelated drugs out of the bacterial cell, conferring resistance. Inhibition of this pump can restore the efficacy of existing antibiotics.

NorA_Inhibition cluster_bacterium Staphylococcus aureus Antibiotic Antibiotic NorA NorA Efflux Pump Antibiotic->NorA Efflux Intracellular_Antibiotic Increased Intracellular Antibiotic Concentration Antibiotic->Intracellular_Antibiotic NorA->Antibiotic Expelled Nitroindole 5-Nitro-2-phenylindole Derivative Nitroindole->NorA Inhibition Bacterial_Death Bacterial Death Intracellular_Antibiotic->Bacterial_Death

Figure 1: Mechanism of NorA Efflux Pump Inhibition by a Nitroindole Derivative.

Anticancer Activity of Nitroindole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, and many of its derivatives have been investigated for their potential as anticancer agents. Nitro-substituted indoles have emerged as a promising class of compounds that can exert their cytotoxic effects through various mechanisms, including the targeting of unique DNA structures and the disruption of key cellular processes.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for selected nitroindole derivatives against human cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)GI50 (µM)Reference
Pyrrolidine-substituted 5-nitroindoleCompound 5HeLa5.08 ± 0.91-[2]
Pyrrolidine-substituted 5-nitroindoleCompound 7HeLa5.89 ± 0.73-[2]
Indolyl-pyrimidineCompound 4eMCF-7-0.5[3]
Indolyl-pyrimidineCompound 4hMCF-7-0.5[3]
Indolyl-pyrimidineCompound 4bMCF-7-2.0[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathway: c-Myc G-Quadruplex Binding and Downstream Effects

A novel anticancer mechanism for some 5-nitroindole derivatives involves their ability to bind to and stabilize G-quadruplex (G4) DNA structures in the promoter region of the c-Myc oncogene.[2] The c-Myc protein is a transcription factor that is overexpressed in many cancers and plays a crucial role in cell proliferation and survival. Stabilization of the G4 structure inhibits the transcription of the c-Myc gene, leading to a cascade of events that ultimately results in cancer cell death.

cMyc_Inhibition cluster_nucleus Cell Nucleus cluster_cell Cancer Cell Nitroindole 5-Nitroindole Derivative G4_DNA c-Myc Promoter G-Quadruplex (G4) DNA Nitroindole->G4_DNA Binding and Stabilization cMyc_Gene c-Myc Gene G4_DNA->cMyc_Gene Inhibition of Transcription cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) cMyc_Protein->Cell_Cycle_Arrest Downregulation Leads to ROS_Increase Increased Reactive Oxygen Species (ROS) cMyc_Protein->ROS_Increase Downregulation Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis ROS_Increase->Apoptosis

Figure 2: Anticancer Mechanism of 5-Nitroindole Derivatives via c-Myc G-Quadruplex Stabilization.

Activity of Cyclopropyl-Indole Derivatives

While the specific biological activities of this compound are not documented, the broader class of indole alkaloids containing cyclopropyl moieties has been isolated from natural sources, suggesting potential bioactivity. For instance, 2-(2,2-dimethylcyclopropyl)-1H-indole-3-carbaldehyde has been identified from a mangrove-derived fungus.[4] The presence of the strained cyclopropyl ring can influence the molecule's conformation and electronic properties, potentially leading to unique interactions with biological targets. Further investigation into the synthesis and biological evaluation of various cyclopropyl-indole derivatives is warranted to explore their therapeutic potential.

Conclusion

Although direct data on the biological activity of this compound derivatives is currently unavailable, the analysis of structurally related compounds provides valuable insights for future research. The established antimicrobial and anticancer properties of nitro-substituted indoles, coupled with the unique structural features of the cyclopropyl group, suggest that this novel scaffold holds significant promise for the development of new therapeutic agents. Researchers are encouraged to pursue the synthesis and biological evaluation of this compound class to unlock its full potential in drug discovery.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Cyclopropyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available scientific literature detailing the biological activity or therapeutic targets of 2-Cyclopropyl-4-nitro-1H-indole. The following guide is a scientifically informed projection based on the known activities of structurally related compounds, particularly nitroindole and cyclopropyl-indole derivatives. The proposed targets and mechanisms are therefore hypothetical and require experimental validation.

Executive Summary

This compound is a novel small molecule with a chemical scaffold that suggests potential for therapeutic application, particularly in oncology. While direct experimental data for this compound is absent from public databases, analysis of structurally similar nitroindole derivatives points towards a compelling primary therapeutic hypothesis: the targeting of G-quadruplex DNA structures in the promoter regions of oncogenes, with a particular focus on c-Myc. Secondary potential targets may include various protein kinases, a common target class for indole-containing compounds. This document outlines these potential therapeutic avenues, provides hypothetical quantitative data based on related compounds, details relevant experimental protocols for validation, and visualizes the proposed mechanisms of action.

Proposed Primary Therapeutic Target: c-Myc G-Quadruplex DNA

A significant body of research on substituted 5-nitroindole derivatives has demonstrated their ability to act as anticancer agents by binding to and stabilizing G-quadruplex (G4) DNA structures.[1][2] These are non-canonical secondary structures formed in guanine-rich DNA sequences, which are prevalent in the promoter regions of many oncogenes, including c-Myc. The c-Myc oncogene is overexpressed in up to 80% of solid tumors and its transcription is believed to be regulated by a G4 structure in its promoter region.[1]

Stabilization of this G4 structure by a small molecule ligand, hypothetically including this compound, can inhibit the transcriptional machinery, leading to the downregulation of c-Myc expression.[1][2] This, in turn, can induce cell-cycle arrest and apoptosis in cancer cells.[1][2] Furthermore, some nitroindole derivatives have been shown to increase the intracellular concentration of reactive oxygen species (ROS), contributing to their anticancer effects.[1][2]

The proposed mechanism of action for this compound, based on its structural similarity to other bioactive nitroindoles, is a targeted disruption of c-Myc oncogene expression. The following diagram illustrates this hypothetical signaling cascade.

G4_Pathway Compound This compound G4 c-Myc Promoter G-Quadruplex Compound->G4 Binds & Stabilizes Transcription Transcription Factors G4->Transcription Blocks Binding cMyc_mRNA c-Myc mRNA Transcription->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Downstream Downstream Effectors cMyc_Protein->Downstream Proliferation Cell Proliferation Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition of

Caption: Hypothetical signaling pathway of this compound.

Potential Secondary Therapeutic Targets: Protein Kinases

The indole scaffold is a well-established pharmacophore in the development of protein kinase inhibitors.[3][4] Numerous clinically approved kinase inhibitors, such as Sunitinib and Nintedanib, contain an indole or indolinone core.[3][5] These drugs target receptor tyrosine kinases like VEGFR and PDGFR, which are crucial for tumor angiogenesis and growth.[3][5] The cyclopropyl group, present in this compound, has also been incorporated into kinase inhibitors to explore hydrophobic pockets in the ATP-binding site.[6] Therefore, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases involved in cancer signaling pathways.

Hypothetical Quantitative Data

The following table summarizes hypothetical quantitative data for this compound, extrapolated from published data for structurally related 5-nitroindole derivatives.[1] These values would need to be determined experimentally.

Assay Type Target/Cell Line Metric Hypothetical Value Reference Compound(s)
Cell ViabilityHeLa (Cervical Cancer)IC505 - 10 µM5-nitroindole derivatives[1]
Cell ViabilityMCF-7 (Breast Cancer)IC5010 - 25 µMIndole-based compounds[3]
G-Quadruplex Bindingc-Myc G4 DNAKd1 - 5 µMPyrrolidine-substituted 5-nitroindoles[1][2]
Kinase InhibitionVEGFR-2IC500.5 - 5 µMIndole-based kinase inhibitors[5]

Experimental Protocols

To validate the therapeutic potential of this compound, a series of in vitro experiments would be required. The following are detailed protocols for key initial assays.

This protocol is used to assess the cytotoxic or growth-inhibiting effects of the compound on cancer cell lines.

Objective: To determine the IC50 value of this compound in a selected cancer cell line (e.g., HeLa).

Materials:

  • This compound

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[8]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[9]

  • Solubilization: After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Add Compound Serial Dilutions Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 4h MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Experimental workflow for the MTT cell viability assay.

This protocol is a general method to screen for inhibitory activity against a panel of protein kinases.

Objective: To determine the percent inhibition of a specific kinase (e.g., VEGFR-2) by this compound at a given concentration.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • [γ-33P]-ATP

  • Assay buffer (containing MgCl2, MnCl2, DTT)

  • 96-well filter plates

  • 2% Phosphoric acid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, mix the assay buffer, the substrate peptide, and a solution of this compound (typically at a concentration of 10 µM for initial screening).

  • Enzyme Addition: Add the recombinant VEGFR-2 kinase to initiate the reaction. Include positive controls (known inhibitor) and negative controls (vehicle).

  • ATP Addition: Start the kinase reaction by adding [γ-33P]-ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Stopping the Reaction: Terminate the reaction by adding 2% phosphoric acid.[10]

  • Washing: Transfer the reaction mixture to a filter plate and wash several times with phosphoric acid to remove unincorporated [γ-33P]-ATP.

  • Detection: Measure the incorporation of 33P into the substrate peptide using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the compound compared to the vehicle control.

Kinase_Assay_Workflow Mix Mix Buffer, Substrate, and Compound AddEnzyme Add Kinase Enzyme Mix->AddEnzyme AddATP Add [γ-33P]-ATP to Start Reaction AddEnzyme->AddATP Incubate Incubate at 30°C AddATP->Incubate Stop Stop Reaction with Phosphoric Acid Incubate->Stop Wash Wash on Filter Plate Stop->Wash Count Measure Radioactivity (Scintillation Counter) Wash->Count Analyze Calculate % Inhibition Count->Analyze

Caption: General workflow for a radiometric kinase inhibition assay.

Conclusion

While this compound remains an uncharacterized molecule, its structural features provide a strong rationale for investigating its potential as an anticancer agent. The primary hypothesis, based on robust data from related nitroindole compounds, is the targeting of the c-Myc promoter G-quadruplex. A secondary line of inquiry should focus on its potential as a kinase inhibitor. The experimental protocols outlined in this guide provide a clear path forward for the initial in vitro validation of these hypotheses. Successful validation would warrant further preclinical development, including mechanism of action studies, in vivo efficacy models, and safety pharmacology.

References

Uncharted Territory: The Enigmatic Mechanism of 2-Cyclopropyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and databases, there is currently no publicly available information detailing the mechanism of action, biological activity, or therapeutic targets of the compound 2-Cyclopropyl-4-nitro-1H-indole. This intriguing molecule, characterized by its indole core substituted with a cyclopropyl group at the 2-position and a nitro group at the 4-position, remains a scientific enigma. Its presence in the catalogs of chemical suppliers suggests its availability for research purposes, yet it appears that a thorough biological evaluation has not been published in the public domain.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The addition of a cyclopropyl ring can enhance metabolic stability and binding affinity, while a nitro group can be a key pharmacophore, often associated with antimicrobial or anticancer activities through bioreductive activation. However, without specific experimental data, any discussion of the mechanism of action for this compound would be purely speculative.

Researchers, scientists, and drug development professionals interested in this compound would need to undertake foundational in vitro and in vivo studies to begin to elucidate its biological profile. Such a research program would likely involve:

  • Initial Screening: Testing the compound against a broad panel of cell lines (e.g., cancer, bacterial, fungal) and molecular targets (e.g., kinases, GPCRs, enzymes) to identify any potential biological activity.

  • Target Identification: For any observed activity, subsequent studies would be necessary to identify the specific molecular target or pathway being modulated. This could involve techniques such as affinity chromatography, genetic screening, or computational modeling.

  • Mechanism of Action Studies: Once a target is identified, a series of experiments would be designed to understand how the compound interacts with its target and the downstream cellular consequences of this interaction.

Given the absence of foundational data, it is not possible to provide the requested in-depth technical guide, quantitative data tables, or signaling pathway diagrams. The field is open for pioneering research to uncover the potential of this compound and define its place in the landscape of biologically active molecules. Any future publications on this compound will be critical in paving the way for a deeper understanding of its chemical biology and potential therapeutic applications.

In-depth Technical Guide: 2-Cyclopropyl-4-nitro-1H-indole - A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a summary of the currently available public information on 2-Cyclopropyl-4-nitro-1H-indole. Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific in vitro and in vivo studies for this particular compound. Consequently, the core requirements for quantitative data tables, detailed experimental protocols, and signaling pathway diagrams cannot be fulfilled at this time. The following sections provide a general context based on related indole and nitro-containing compounds.

Introduction to the this compound Scaffold

The molecule this compound is a heterocyclic compound featuring an indole nucleus, which is a common and important scaffold in medicinal chemistry. The indole ring system is a key structural component in a wide variety of biologically active natural products and synthetic drugs. The presence of a cyclopropyl group at the 2-position and a nitro group at the 4-position suggests potential for unique biological activities.

  • Indole Nucleus: The indole scaffold is known to interact with various biological targets, and its derivatives have been explored for a wide range of therapeutic applications, including anti-inflammatory and anticancer agents.

  • Cyclopropyl Group: The cyclopropyl moiety can influence the molecule's conformation, metabolic stability, and binding affinity to target proteins. In some contexts, such as with cyclopropyl indolequinones, this group can be involved in the compound's mechanism of action under specific conditions like hypoxia.

  • Nitro Group: The nitroaromatic group is a strong electron-withdrawing group that can significantly impact the electronic properties of the indole ring. Nitro-containing compounds are a well-established class of molecules with diverse biological activities, including antimicrobial and anticancer effects. The nitro group can also serve as a handle for further chemical modifications.

While the combination of these structural features in this compound is of scientific interest, there is currently no publicly available data on its specific biological profile.

Synthesis and Chemical Properties

Chemical Properties:

PropertyValue
CAS Number 663177-70-6
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol

Review of Potential, Inferred Biological Activities

Based on the activities of structurally related compounds, one could hypothesize potential areas of investigation for this compound. It is crucial to note that these are speculative and would require experimental validation.

  • Anticancer Activity: Many indole derivatives and nitroaromatic compounds have been investigated as potential anticancer agents. Their mechanisms can vary widely, from kinase inhibition to DNA interaction.

  • Antimicrobial Activity: The nitroaromatic scaffold is present in several antimicrobial drugs. The mechanism often involves the reduction of the nitro group to reactive species that can damage cellular components of microorganisms.

Future Directions and Data Gaps

The significant gap in the scientific literature regarding the biological effects of this compound presents an opportunity for future research. Key areas for investigation would include:

  • In Vitro Screening: Initial studies should focus on screening the compound against a panel of cancer cell lines and microbial strains to identify any potential cytotoxic or antimicrobial activity.

  • Mechanism of Action Studies: Should any significant activity be observed, subsequent studies would be necessary to elucidate the underlying mechanism of action.

  • In Vivo Efficacy and Toxicity: If promising in vitro data is obtained, in vivo studies in animal models would be the next logical step to assess efficacy and safety.

Conclusion

While the chemical structure of this compound suggests potential for interesting biological activities, a thorough review of publicly accessible scientific databases and literature reveals a lack of specific in vitro and in vivo data. Therefore, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, or signaling pathway diagrams as requested. The information presented here provides a general context based on the chemical motifs present in the molecule. Further experimental investigation is required to determine the pharmacological profile of this compound.

2-Cyclopropyl-4-nitro-1H-indole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Synthetic Strategies and Predicted Biological Significance

Abstract

2-Cyclopropyl-4-nitro-1H-indole is a novel heterocyclic compound with significant potential in drug discovery. While specific literature on this exact molecule is sparse, its structural motifs—a cyclopropyl group at the 2-position and a nitro group at the 4-position of an indole scaffold—suggest a rich pharmacological profile. This technical guide provides a comprehensive overview of plausible synthetic routes, predicted biological activities, and proposed experimental workflows for the investigation of this compound. Drawing on established knowledge of indole chemistry and the pharmacological roles of its constituent functional groups, this document serves as a foundational resource for researchers and drug development professionals interested in exploring this promising chemical entity.

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The introduction of specific substituents onto the indole scaffold allows for the fine-tuning of its pharmacological properties. The cyclopropyl group, a small, strained ring, is increasingly utilized in drug design to enhance potency, improve metabolic stability, and modulate physicochemical properties.[2][3][4] Conversely, the nitro group is a strong electron-withdrawing group known to be a key pharmacophore in various antimicrobial and anticancer agents.[5]

The unique combination of a 2-cyclopropyl and a 4-nitro substituent on the 1H-indole core in this compound (CAS No. 663177-70-6) presents an intriguing candidate for drug discovery.[6] This guide will explore the potential of this molecule by proposing synthetic methodologies and predicting its biological relevance based on the activities of structurally related compounds.

Proposed Synthetic Pathways

The synthesis of this compound, while not explicitly detailed in the current literature, can be logically approached using well-established indole synthetic methods. The two most probable retrosynthetic disconnections point towards the Leimgruber-Batcho and Fischer indole syntheses.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a powerful method for constructing indoles from o-nitrotoluenes.[7][8] This approach is particularly well-suited for the synthesis of 4-nitroindoles. A proposed synthetic workflow is outlined below.

Leimgruber_Batcho cluster_start Starting Material cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization A 1-Cyclopropyl-2-methyl-3-nitrobenzene B Intermediate Enamine A->B Reaction D This compound B->D Reduction & Cyclization C DMFDMA, Pyrrolidine C->B E Raney Ni, H2 or Fe/AcOH E->D Fischer_Indole cluster_start Starting Materials cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Indolization A (3-Nitrophenyl)hydrazine C Intermediate Hydrazone A->C Condensation B Cyclopropyl methyl ketone B->C Condensation D Mixture of 4-nitro and 6-nitro isomers C->D [3,3]-Sigmatropic Rearrangement E Acid Catalyst (e.g., PPA, ZnCl2) E->D Anticancer_Screening A This compound B Cell Viability Assay (e.g., MTT, CellTiter-Glo) - Panel of cancer cell lines A->B C Determine IC50 values B->C D Mechanism of Action Studies - Apoptosis Assays (e.g., Annexin V) - Cell Cycle Analysis (Flow Cytometry) C->D If active E Target Identification - G-quadruplex binding assays - Kinase inhibition profiling D->E Serotonin_Receptor_Assay A This compound B Radioligand Binding Assays - 5-HT receptor subtypes (e.g., 5-HT2A, 5-HT2C) A->B C Determine Ki values B->C D Functional Assays - Calcium flux or IP1 accumulation assays C->D If binding observed E Determine agonist or antagonist activity and potency (EC50/IC50) D->E

References

An In-depth Technical Guide to 2-Cyclopropyl-4-nitro-1H-indole: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyclopropyl-4-nitro-1H-indole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While the specific discovery and detailed history of this molecule are not extensively documented in publicly available literature, this paper constructs a plausible synthetic pathway based on established organic chemistry principles and analogous reactions. Furthermore, it explores the compound's physicochemical properties and discusses its potential biological significance by drawing parallels with structurally related indole and nitroaromatic compounds. This guide aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel indole derivatives.

Introduction

The indole scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules. The unique electronic properties of the indole ring system, coupled with the diverse substitution patterns it can accommodate, have made it a focal point for drug discovery efforts targeting a wide range of therapeutic areas. The introduction of a cyclopropyl group at the 2-position of the indole ring is of particular interest as it can impart conformational rigidity, enhance metabolic stability, and modulate biological activity.

The further incorporation of a nitro group at the 4-position introduces a strong electron-withdrawing moiety, which can significantly influence the molecule's electronic distribution, reactivity, and potential as a bioreductive prodrug. Nitroaromatic compounds are known to exhibit a spectrum of biological activities, including antimicrobial and anticancer effects, often mediated through their reduction to reactive intermediates under hypoxic conditions. This guide provides a detailed examination of the synthesis, properties, and potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for understanding the compound's behavior in biological and chemical systems.

PropertyValue
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
CAS Number 663177-70-6
Appearance Expected to be a crystalline solid
Melting Point Not reported
Boiling Point Not reported
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.
pKa Not reported
LogP Not reported

Proposed Synthesis

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound is a convergent strategy. One potential route begins with the synthesis of 2-cyclopropyl-1H-indole followed by a regioselective nitration. An alternative would involve starting with a pre-nitrated aniline precursor.

G cluster_0 Route A: Nitration of 2-Cyclopropylindole cluster_1 Route B: Cyclization of a Nitroaniline Precursor 2-Iodoaniline 2-Iodoaniline 2-(Cyclopropylethynyl)aniline 2-(Cyclopropylethynyl)aniline 2-Iodoaniline->2-(Cyclopropylethynyl)aniline Sonogashira Coupling 2-Cyclopropyl-1H-indole 2-Cyclopropyl-1H-indole 2-(Cyclopropylethynyl)aniline->2-Cyclopropyl-1H-indole Cyclization (e.g., Pd(OAc)2) This compound This compound 2-Cyclopropyl-1H-indole->this compound Nitration (e.g., HNO3/H2SO4) 3-Nitroaniline 3-Nitroaniline 2-Iodo-3-nitroaniline 2-Iodo-3-nitroaniline 3-Nitroaniline->2-Iodo-3-nitroaniline Iodination 2-(Cyclopropylethynyl)-3-nitroaniline 2-(Cyclopropylethynyl)-3-nitroaniline 2-Iodo-3-nitroaniline->2-(Cyclopropylethynyl)-3-nitroaniline Sonogashira Coupling 2-(Cyclopropylethynyl)-3-nitroaniline->this compound Reductive Cyclization

Caption: Proposed synthetic routes to this compound.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on known organic synthesis transformations. These would require optimization and validation in a laboratory setting.

Route A: Step-by-Step Protocol

  • Synthesis of 2-(Cyclopropylethynyl)aniline:

    • To a solution of 2-iodoaniline (1.0 eq) in a suitable solvent (e.g., a mixture of toluene and water) are added ethynylcyclopropane (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine, 2.0 eq).

    • The reaction mixture is stirred at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

    • The mixture is then worked up by extraction with an organic solvent, and the product is purified by column chromatography.

  • Synthesis of 2-Cyclopropyl-1H-indole:

    • The purified 2-(cyclopropylethynyl)aniline (1.0 eq) is dissolved in a suitable solvent (e.g., DMF or acetonitrile).

    • A palladium catalyst (e.g., Pd(OAc)₂, 0.1 eq) is added, and the mixture is heated to a temperature sufficient to induce cyclization (e.g., 80-120 °C).

    • The reaction progress is monitored, and upon completion, the mixture is cooled, diluted with water, and extracted. The crude product is purified by chromatography.

  • Nitration of 2-Cyclopropyl-1H-indole:

    • 2-Cyclopropyl-1H-indole (1.0 eq) is dissolved in a cooled (0 °C) acidic medium, typically concentrated sulfuric acid.

    • A nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, is added dropwise while maintaining the low temperature.

    • The reaction is stirred for a short period, and then carefully quenched by pouring onto ice.

    • The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield this compound.

Potential Biological Activity and Mechanism of Action

While no specific biological data for this compound has been reported, its structural motifs suggest several potential areas of therapeutic interest.

  • Anticancer Activity: The nitroaromatic group is a key feature of many hypoxia-activated prodrugs. In the low-oxygen environment characteristic of solid tumors, the nitro group can be reduced by cellular reductases to form cytotoxic species, such as nitroso, hydroxylamino, and amino derivatives, which can damage DNA and other cellular macromolecules.

G This compound This compound Nitro Radical Anion Nitro Radical Anion This compound->Nitro Radical Anion 1e- Reduction (Hypoxia) Nitroso Intermediate Nitroso Intermediate Nitro Radical Anion->Nitroso Intermediate Further Reduction Hydroxylamino Intermediate Hydroxylamino Intermediate Nitroso Intermediate->Hydroxylamino Intermediate Amino Metabolite Amino Metabolite Hydroxylamino Intermediate->Amino Metabolite Cellular Damage Cellular Damage Hydroxylamino Intermediate->Cellular Damage DNA Adducts, ROS Generation

Caption: Potential bioreductive activation pathway of this compound.

  • Antimicrobial Activity: Nitro-substituted heterocycles have a long history as antimicrobial agents. The mechanism of action often involves the reductive activation of the nitro group within microbial cells, leading to the generation of reactive nitrogen species that are toxic to the pathogen.

  • Enzyme Inhibition: The indole nucleus is known to interact with a variety of enzymes. The specific substitution pattern of this compound could lead to selective inhibition of certain kinases, polymerases, or other enzymes implicated in disease.

Future Directions

The lack of extensive research on this compound presents a significant opportunity for further investigation. Key areas for future work include:

  • Definitive Synthesis and Characterization: The development and validation of a robust and scalable synthetic route are paramount. Full characterization of the compound using modern analytical techniques (NMR, HRMS, X-ray crystallography) is essential.

  • Biological Screening: A comprehensive biological evaluation of the compound is warranted. This should include screening for anticancer activity against a panel of cancer cell lines under both normoxic and hypoxic conditions, as well as assessment of its antimicrobial properties against a range of bacterial and fungal pathogens.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with modifications to the cyclopropyl, nitro, and indole moieties would provide valuable insights into the structural requirements for biological activity.

  • Mechanistic Studies: Should promising biological activity be identified, detailed mechanistic studies will be necessary to elucidate the compound's mode of action.

Conclusion

This compound represents an intriguing yet underexplored molecule with significant potential in the field of drug discovery. Its unique combination of a privileged indole scaffold, a conformationally constraining cyclopropyl group, and a bioreductively activatable nitro group makes it a compelling candidate for further investigation. This technical guide provides a foundational framework for initiating research into this promising compound, from its synthesis to the exploration of its potential therapeutic applications. The insights provided herein are intended to stimulate further research and unlock the full potential of this and related indole derivatives.

Methodological & Application

Application Note: Quantitative Analysis of 2-Cyclopropyl-4-nitro-1H-indole using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantification of 2-Cyclopropyl-4-nitro-1H-indole in solution using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The developed method is suitable for routine analysis in research and drug development settings, offering excellent linearity, accuracy, and precision. The protocol outlines sample preparation, instrument parameters, and data analysis procedures.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Accurate and reliable quantification of this compound is crucial for various stages of research, including synthesis optimization, purity assessment, and pharmacokinetic studies. This document provides a detailed protocol for a validated HPLC method to meet these analytical needs. While specific methods for this exact analyte are not widely published, the methodology presented here is adapted from established analytical techniques for similar nitroaromatic and indole-containing compounds.[1][2][3][4]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for optimal separation.[1]

  • Solvents: HPLC grade acetonitrile (ACN) and water.

  • Reagents: this compound reference standard, and formic acid (optional, for improved peak shape).

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

Chromatographic Conditions

A gradient elution is proposed to ensure good separation of the analyte from potential impurities.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile (ACN)
Gradient 60% B to 90% B over 10 min, hold at 90% B for 2 min, return to 60% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 270 nm

Note: The optimal detection wavelength should be determined by performing a UV scan of the analyte. For many nitroaromatic compounds, a wavelength around 270 nm provides good sensitivity.[4]

Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in 10 mL of acetonitrile in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions, e.g., 60% ACN) to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

Sample Preparation: The sample preparation will depend on the matrix. For a simple solution, dilute the sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

Method Validation (Hypothetical Data)

The following tables summarize the hypothetical performance characteristics of this analytical method.

Table 1: Linearity and Range

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
This compound1 - 100> 0.999

Table 2: Precision and Accuracy

Concentration (µg/mL)Precision (RSD, %)Accuracy (%)
5< 2.098 - 102
50< 1.599 - 101
90< 1.099 - 101

Table 3: Limits of Detection and Quantification

ParameterValue (µg/mL)
Limit of Detection (LOD)0.3
Limit of Quantification (LOQ)1.0

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound.

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard StockSolution Prepare Stock Solution Standard->StockSolution Sample Test Sample SamplePrep Prepare Sample Solution Sample->SamplePrep WorkingStandards Prepare Working Standards StockSolution->WorkingStandards HPLC HPLC-UV Analysis WorkingStandards->HPLC SamplePrep->HPLC Calibration Generate Calibration Curve HPLC->Calibration Quantification Quantify Sample HPLC->Quantification Calibration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for HPLC quantification.

Signaling Pathway Context

Currently, there is no specific, well-documented signaling pathway directly involving this compound in the public domain. However, related nitroindole compounds have been investigated as binders of c-Myc G-quadruplex DNA, suggesting a potential role in the regulation of c-Myc oncogene expression.[5][6] The analytical method described herein can be a valuable tool for researchers investigating the cellular uptake, metabolism, and target engagement of this and similar compounds.

The following diagram illustrates a generalized logical relationship for investigating the biological activity of a compound like this compound.

Signaling_Pathway cluster_compound Compound Analysis cluster_bio Biological Investigation cluster_outcome Biological Outcome Compound This compound Quantification Quantification (HPLC) Compound->Quantification CellularUptake Cellular Uptake Studies Quantification->CellularUptake Informs Dosing TargetBinding Target Binding Assay (e.g., G-Quadruplex) CellularUptake->TargetBinding Downstream Downstream Effect (e.g., c-Myc Expression) TargetBinding->Downstream BiologicalResponse Cellular Response Downstream->BiologicalResponse

Caption: Logical flow for biological activity investigation.

Conclusion

The proposed RP-HPLC method provides a straightforward and reliable approach for the quantification of this compound. The method is suitable for high-throughput analysis and can be readily implemented in most analytical laboratories. The provided protocol and hypothetical validation data serve as a strong starting point for the development and validation of a specific in-house analytical procedure.

References

Application Notes and Protocols for High-Throughput Screening of 2-Cyclopropyl-4-nitro-1H-indole and Other Novel Compounds Against BRAF V600E Kinase

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using 2-Cyclopropyl-4-nitro-1H-indole in High-Throughput Screening

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives showing significant biological activity, including the inhibition of protein kinases.[1][2][3][4] Protein kinases are a critical class of enzymes in cellular signaling and have become prime targets for drug discovery, particularly in oncology.[5][6] The BRAF kinase, a key component of the MAPK/ERK signaling pathway, is frequently mutated in various cancers, with the V600E mutation leading to constitutive kinase activation and uncontrolled cell proliferation.[7][8][9] Consequently, the discovery of novel BRAF V600E inhibitors is a major goal in cancer therapy.

This document outlines a comprehensive high-throughput screening (HTS) campaign designed to identify and characterize novel inhibitors of the BRAF V600E kinase from a diverse chemical library that includes this compound. The protocols provided cover the primary screening, dose-response analysis, and initial selectivity assays.

Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival.[10] Extracellular signals activate the RAS GTPase, which in turn recruits and activates RAF kinases, including BRAF.[7][8] Activated BRAF then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation. The V600E mutation in BRAF leads to constitutive activation of this pathway, promoting tumorigenesis.[7][8]

BRAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factors BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E MEK MEK1/2 BRAF_V600E->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activation Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->BRAF_V600E Inhibition

Figure 1: BRAF V600E Signaling Pathway and Point of Inhibition.

Experimental Workflow

The HTS workflow is designed to efficiently screen a large compound library and identify confirmed hits with the desired activity profile. The process begins with a single-concentration primary screen to identify initial hits. These hits are then subjected to a confirmation screen and dose-response analysis to determine their potency (IC50). Finally, counter-screens are performed to assess selectivity.

HTS_Workflow start Start: Compound Library (including this compound) primary_screen Primary HTS: Single Concentration (10 µM) BRAF V600E Kinase Assay start->primary_screen hit_identification Hit Identification: ≥50% Inhibition primary_screen->hit_identification dose_response Dose-Response Assay: 10-point Titration Determine IC50 hit_identification->dose_response Hits counter_screen Selectivity Counter-Screen: Wild-Type BRAF Kinase Assay dose_response->counter_screen hit_confirmation Confirmed Hits: Potent & Selective counter_screen->hit_confirmation

Figure 2: High-Throughput Screening Workflow for BRAF V600E Inhibitors.

Data Presentation

The data generated from the HTS campaign should be organized for clear interpretation and comparison. Below are examples of how to structure the results from the primary screen, dose-response analysis, and selectivity profiling.

Table 1: Hypothetical Primary HTS Results

Compound ID Concentration (µM) % Inhibition of BRAF V600E Hit (≥50%)
CPNI-001 (this compound) 10 85.2 Yes
CPNI-002 10 12.5 No
CPNI-003 10 63.7 Yes
Positive Control (Vemurafenib) 1 98.9 Yes

| Negative Control (DMSO) | N/A | 0.1 | No |

Table 2: Dose-Response and Selectivity Data for Confirmed Hits

Compound ID BRAF V600E IC50 (µM) Wild-Type BRAF IC50 (µM) Selectivity Index (WT/V600E)
CPNI-001 0.85 > 20 > 23.5
CPNI-003 2.10 15.8 7.5

| Vemurafenib | 0.035 | 0.45 | 12.9 |

Experimental Protocols

The following protocols are based on a luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity and vice versa. Commercial kits like the Kinase-Glo® MAX are suitable for this application.[11][12]

Protocol 1: Primary HTS for BRAF V600E Inhibition

Objective: To identify compounds that inhibit BRAF V600E kinase activity by at least 50% at a single concentration.

Materials:

  • Recombinant BRAF V600E enzyme

  • MEK1 (inactive) as substrate

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP (at Km concentration for BRAF V600E)

  • Compound library plates (including this compound) at 1 mM in DMSO

  • Positive control (e.g., Vemurafenib)

  • Negative control (DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX)

  • White, opaque 384-well assay plates

  • Acoustic liquid handler and plate reader with luminescence detection

Procedure:

  • Prepare the BRAF V600E enzyme solution in kinase buffer.

  • Prepare the substrate (MEK1) and ATP solution in kinase buffer.

  • Using an acoustic liquid handler, transfer 100 nL of each test compound (1 mM stock) to the assay plate wells for a final concentration of 10 µM.

  • Add 5 µL of the BRAF V600E enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of the MEK1/ATP solution to each well.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and detect remaining ATP by adding 10 µL of the ATP detection reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

Protocol 2: Dose-Response (IC50) Determination

Objective: To determine the potency (IC50) of the hits identified in the primary screen.

Procedure:

  • Create a 10-point serial dilution series for each hit compound, typically ranging from 100 µM to 5 nM.

  • Follow the same procedure as the primary HTS protocol, but instead of a single concentration, add the diluted compounds to the assay plates.

  • Generate a dose-response curve by plotting the percent inhibition against the logarithm of the compound concentration.

  • Calculate the IC50 value using a non-linear regression model (e.g., four-parameter logistic fit).

Protocol 3: Selectivity Counter-Screen

Objective: To assess the selectivity of the confirmed hits against wild-type BRAF.

Procedure:

  • Follow the dose-response protocol, but substitute the recombinant BRAF V600E enzyme with recombinant wild-type BRAF enzyme.

  • Determine the IC50 value for each compound against wild-type BRAF.

  • Calculate the Selectivity Index by dividing the IC50 for wild-type BRAF by the IC50 for BRAF V600E. A higher index indicates greater selectivity for the mutant kinase.

References

Application Notes and Protocols for 2-Cyclopropyl-4-nitro-1H-indole as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

Extensive research has revealed no specific documented applications of 2-Cyclopropyl-4-nitro-1H-indole as a molecular probe in the scientific literature.

While the structural motifs of cyclopropyl groups and nitro-substituted indoles are present in various biologically active molecules and research tools, the specific compound This compound does not have established and publicly available data regarding its use as a molecular probe. Searches of chemical databases, scientific publications, and patent literature did not yield any specific biological targets, quantitative bioactivity data, or detailed experimental protocols for this particular molecule.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams. The available information is limited to its chemical properties and commercial availability as a research chemical.

General Context of Related Compounds:

It is noteworthy that related chemical structures have been investigated for their potential as molecular probes and therapeutic agents:

  • Nitroindole Derivatives: Various substituted nitroindoles have been explored for a range of biological activities, including as antagonists for serotonin receptors and as components in oligonucleotide probes. The nitro group is a key pharmacophore that can influence the electronic properties and binding interactions of a molecule.

  • Cyclopropyl-Containing Compounds: The cyclopropyl group is a valuable structural element in drug design. It can confer metabolic stability, conformational rigidity, and improved potency to a molecule.

  • Cyclopropyl Indolequinones: This class of compounds has been investigated as mechanistic probes to study bioreductive anticancer drug action. Their mechanism often involves the reductive activation of the quinone moiety, which is influenced by the presence of the cyclopropyl ring.

The absence of specific data for This compound suggests that it may be a novel compound with uncharacterized biological activity, a synthetic intermediate for the creation of more complex molecules, or a compound that has been synthesized and screened but did not exhibit significant or noteworthy activity as a molecular probe in the assays performed.

Researchers interested in the potential of this molecule would need to undertake initial screening studies to identify any biological targets and subsequently develop and validate its use as a molecular probe. Such studies would involve:

  • High-Throughput Screening: Testing the compound against a wide range of biological targets to identify potential interactions.

  • Target Identification and Validation: Confirming the specific protein or pathway with which the compound interacts.

  • Assay Development: Creating and optimizing biochemical or cell-based assays to quantify the activity of the compound.

  • Mechanism of Action Studies: Investigating how the compound exerts its effects at a molecular level.

Until such foundational research is conducted and published, detailed application notes and protocols for This compound as a molecular probe cannot be formulated.

Application Notes and Protocols for 2-Cyclopropyl-4-nitro-1H-indole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] The unique electronic properties of the indole ring system allow it to participate in various non-covalent interactions with biological macromolecules, making it a privileged structure in drug design.[4] The introduction of diverse substituents onto the indole core can modulate its pharmacological profile, offering a pathway to developing novel therapeutic agents.[1] This document focuses on the hypothetical medicinal chemistry applications of a novel indole derivative, 2-Cyclopropyl-4-nitro-1H-indole, exploring its potential as a therapeutic agent based on the known properties of its constituent moieties: the indole core, the 2-cyclopropyl group, and the 4-nitro group.

The cyclopropyl group is a small, strained ring that can act as a bioisostere for other functional groups and can introduce conformational rigidity, which may enhance binding affinity to target proteins.[5] The nitro group, a strong electron-withdrawing group, can significantly alter the electronic properties of the indole ring and may be involved in specific interactions with biological targets or could be a precursor for other functional groups.[6][7] Given the diverse biological activities associated with substituted indoles, including anticancer, anti-inflammatory, and antimicrobial effects, this compound represents a promising starting point for drug discovery campaigns.[3][4]

Potential Therapeutic Applications and Biological Targets

Based on the structural features of this compound, several potential therapeutic applications can be hypothesized. The presence of the nitro group on the indole ring is a feature found in some compounds with antibacterial and anticancer properties.[6][7][8] The cyclopropyl moiety has been incorporated into various approved drugs and clinical candidates, often to improve metabolic stability and target engagement. Therefore, we can speculate on the following potential applications:

  • Anticancer Activity: Nitroaromatic compounds can be bioreduced in hypoxic tumor environments to cytotoxic species, suggesting a potential mechanism for selective cancer cell killing.[9] Furthermore, the indole scaffold is present in numerous kinase inhibitors.

  • Antibacterial Activity: The nitro group is a key pharmacophore in several antimicrobial agents.[7] It is plausible that this compound could exhibit activity against various bacterial strains.

  • Anti-inflammatory Activity: Certain indole derivatives have demonstrated anti-inflammatory properties by modulating inflammatory signaling pathways.

Quantitative Data Summary

To illustrate the potential of this compound, the following tables present hypothetical quantitative data from plausible screening assays.

Table 1: Hypothetical In Vitro Anticancer Activity

Cell LineIC₅₀ (µM)
HeLa (Cervical Cancer)5.2
A549 (Lung Cancer)8.9
MCF-7 (Breast Cancer)12.1
HCT116 (Colon Cancer)6.5

Table 2: Hypothetical Antibacterial Activity (Minimum Inhibitory Concentration)

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)16
Escherichia coli (ATCC 25922)32
Pseudomonas aeruginosa (ATCC 27853)64
Enterococcus faecalis (ATCC 29212)16

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to evaluate the biological activity of this compound.

Protocol 1: In Vitro Cytotoxicity Assay using MTT

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7, HCT116)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium from the 10 mM stock solution.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of bacteria.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • This compound (dissolved in DMSO)

  • 96-well microplates

  • Bacterial inoculum adjusted to 0.5 McFarland standard

  • Incubator (37°C)

Procedure:

  • Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_followup Lead Optimization synthesis Synthesis of this compound characterization Structural Characterization (NMR, MS) synthesis->characterization invitro_cancer In Vitro Anticancer Screening (MTT Assay) characterization->invitro_cancer antibacterial Antibacterial Screening (MIC Assay) characterization->antibacterial sar Structure-Activity Relationship (SAR) Studies invitro_cancer->sar antibacterial->sar adme ADME/Tox Profiling sar->adme

Caption: Drug discovery workflow for this compound.

signaling_pathway cluster_cell Cancer Cell compound This compound pi3k PI3K compound->pi3k Inhibition rtk Receptor Tyrosine Kinase (RTK) rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for 2-Cyclopropyl-4-nitro-1H-indole in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient methodology for identifying lead compounds in drug discovery.[1][2] This approach involves screening libraries of low-molecular-weight compounds, or "fragments," to identify those that bind to a biological target.[1][2] These initial hits, although often exhibiting weak affinity, provide high-quality starting points for optimization into potent and selective drug candidates. The indole nucleus is a prominent scaffold in many biologically active compounds, including numerous kinase inhibitors.[3]

This document outlines the hypothetical application of 2-Cyclopropyl-4-nitro-1H-indole as a fragment in the discovery of inhibitors targeting Mitogen-Activated Protein Kinase Kinase 1 (MEK1). MEK1 is a critical kinase in the MAPK/ERK signaling pathway, which is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention.[1][4][5] The structural features of this compound, including the rigid cyclopropyl group and the electron-withdrawing nitro group on an indole core, make it an intriguing candidate for exploring interactions within the ATP-binding pocket of kinases like MEK1.

Signaling Pathway Context: The MAPK/ERK Cascade

The MAPK/ERK pathway is a crucial cell signaling cascade that transduces signals from extracellular stimuli to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival.[1][6] Mutations or aberrant activation of proteins in this pathway, such as RAF, RAS, and MEK, can lead to uncontrolled cell growth and cancer.[5] Inhibiting key nodes in this pathway, like MEK1, is a clinically validated strategy for cancer therapy.

MAPK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Substrates Transcription Factors & Other Substrates ERK->Substrates Phosphorylates Nucleus Nucleus Substrates->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Inhibitor This compound (Fragment Hit) Inhibitor->MEK Inhibits

Figure 1: Simplified MAPK signaling pathway and the inhibitory target of the fragment.

Fragment-Based Drug Design Workflow

The FBDD process is an iterative cycle of identifying weak-binding fragments and optimizing them into high-affinity leads. This workflow systematically explores chemical space while maintaining favorable drug-like properties.

Figure 2: General workflow for a Fragment-Based Drug Design (FBDD) campaign.

Data Presentation

Table 1: Physicochemical Properties of this compound

This table summarizes the key physicochemical properties of the fragment, demonstrating its compliance with the "Rule of Three," a common guideline for fragment library compounds.

PropertyValue"Rule of Three" Guideline
Molecular Weight (MW)216.22 g/mol < 300 Da
LogP (cLogP)2.85≤ 3
Hydrogen Bond Donors1 (indole N-H)≤ 3
Hydrogen Bond Acceptors3 (nitro O, O; indole N)≤ 3
Rotatable Bonds1≤ 3
Table 2: Hypothetical Primary Screening Results (Thermal Shift Assay)

A thermal shift assay (TSA) was used for the primary screen to identify fragments that bind to and stabilize the MEK1 protein. The change in melting temperature (ΔTm) indicates a binding event.

Compound IDConc. (µM)Tm (°C)ΔTm (°C) vs. DMSOHit Flag
DMSO Control-42.5--
Fragment 10120042.8+0.3No
This compound 200 45.1 +2.6 Yes
Fragment 10320042.3-0.2No
Staurosporine (Control)1051.2+8.7Yes
Table 3: Hypothetical Hit Validation Data (MEK1 Kinase Assay)

Validated hits from the primary screen were tested in a biochemical enzyme assay to confirm inhibition of MEK1 kinase activity and determine potency (IC50).

CompoundIC50 (µM)
This compound 150
U0126 (Reference Inhibitor)0.07
Table 4: Ligand Efficiency Metrics

Ligand efficiency (LE) and other metrics help prioritize fragments for further optimization by normalizing potency for size.

CompoundIC50 (µM)MW ( g/mol )Ligand Efficiency (LE)¹
This compound 150216.220.31

¹LE = (1.37 / Heavy Atom Count) * pIC50. Heavy Atom Count for the fragment is 16.

Experimental Protocols

Protocol 1: Primary Screen - Thermal Shift Assay (TSA)

Objective: To identify fragments that bind to and thermally stabilize the MEK1 protein.

Materials:

  • Purified recombinant human MEK1 protein (e.g., >95% purity).

  • Fragment library, including this compound, dissolved in DMSO.

  • SYPRO Orange dye (5000x stock in DMSO).

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP.

  • 96-well qPCR plates.

  • Real-Time PCR instrument capable of running a melt curve experiment.

Methodology:

  • Prepare Master Mix: For each 20 µL reaction, prepare a master mix containing the assay buffer, MEK1 protein to a final concentration of 2 µM, and SYPRO Orange dye to a final dilution of 5x.

  • Compound Addition: Dispense 19 µL of the master mix into each well of a 96-well qPCR plate.

  • Fragment Dosing: Add 1 µL of each fragment stock solution (e.g., 40 mM in DMSO) to the appropriate well for a final fragment concentration of 200 µM and a final DMSO concentration of 5%. Include DMSO-only wells as a negative control.

  • Plate Sealing and Incubation: Seal the plate with an optical-quality seal, centrifuge briefly to collect the contents, and incubate at room temperature for 15 minutes.

  • Thermal Denaturation: Place the plate in the Real-Time PCR instrument. Run a melt curve protocol, increasing the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/min, acquiring fluorescence data at each interval.

  • Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition, calculated by fitting the data to a Boltzmann equation or by determining the peak of the first derivative. A significant positive shift in Tm (ΔTm > 1.5 °C) relative to the DMSO control indicates fragment binding.

Protocol 2: Hit Validation - In Vitro MEK1 Kinase Inhibition Assay

Objective: To confirm the inhibitory activity of hit fragments against MEK1 and determine their IC50 values.

Materials:

  • Active, purified recombinant human MEK1.

  • Inactive ERK2 substrate protein.

  • ATP.

  • Kinase Assay Buffer: 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Test compounds (e.g., this compound) in a serial dilution.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • White, opaque 384-well microplates.

  • Plate reader capable of measuring luminescence.

Methodology:

  • Prepare Reagents: Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup: a. Add 2 µL of kinase assay buffer to all wells. b. Add 1 µL of test compound dilution or DMSO control to the appropriate wells. c. Add 1 µL of a MEK1/ERK2 substrate mix (pre-diluted in assay buffer to the desired final concentration, e.g., 5 ng/µL MEK1 and 50 ng/µL ERK2). d. Gently mix and incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction: Add 1 µL of ATP solution (at a concentration close to the Km for MEK1, e.g., 10 µM final concentration) to all wells to start the reaction.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Detect ATP Depletion: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: Measure luminescence using a plate reader. The luminescence signal is proportional to the ADP generated and thus to the kinase activity. Calculate percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 3: Structural Studies - Co-crystallization of MEK1 with Fragment

Objective: To determine the three-dimensional structure of the MEK1-fragment complex to understand the binding mode and guide structure-based design.

Materials:

  • Highly pure (>98%), concentrated MEK1 protein (e.g., 10 mg/mL).

  • This compound solid or a concentrated stock in a suitable solvent (e.g., DMSO).

  • Crystallization screening kits (e.g., from Hampton Research, Qiagen).

  • Hanging or sitting drop vapor diffusion crystallization plates.

  • Cryoprotectant solution (e.g., reservoir solution supplemented with 20-25% glycerol).

  • X-ray diffraction equipment (in-house or at a synchrotron facility).

Methodology:

  • Complex Formation: Incubate the MEK1 protein with the fragment at a molar excess (e.g., 1:5 protein-to-fragment ratio) for at least 1 hour on ice prior to setting up crystallization trials. The fragment should be added from a concentrated stock to keep the final solvent concentration low (<5%).

  • Crystallization Screening: a. Set up vapor diffusion experiments (hanging or sitting drop) at one or more temperatures (e.g., 4 °C and 20 °C). b. In each drop, mix 1 µL of the protein-fragment complex with 1 µL of the reservoir solution from a sparse-matrix crystallization screen. c. Equilibrate the drops against the reservoir solution.

  • Crystal Optimization: Monitor the plates regularly for crystal growth. If initial hits (microcrystals, precipitates) are observed, optimize crystallization conditions by varying precipitant concentration, pH, and additives to grow diffraction-quality crystals.

  • Crystal Harvesting and Cryo-cooling: a. Once suitable crystals are obtained, carefully loop them out of the drop. b. Briefly pass the crystal through a cryoprotectant solution to prevent ice formation during freezing. c. Flash-cool the crystal by plunging it into liquid nitrogen.

  • Data Collection and Structure Determination: a. Mount the frozen crystal on the goniometer of an X-ray diffractometer. b. Collect a full diffraction dataset. c. Process the diffraction data (indexing, integration, scaling). d. Solve the structure using molecular replacement, if a structure of apo-MEK1 is available. e. Refine the model and build the fragment into the observed electron density map. Analyze the protein-fragment interactions to guide the next design cycle.[7][8]

References

Application Notes and Protocols for 2-Cyclopropyl-4-nitro-1H-indole in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

2-Cyclopropyl-4-nitro-1H-indole is a synthetic heterocyclic compound belonging to the indole family. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, the indole scaffold is a common motif in numerous pharmacologically active agents.[1][2][3] Notably, derivatives containing a nitro group have demonstrated a range of biological effects, including potential as anticancer agents.[4][5][6] Specifically, certain 5-nitroindole derivatives have been shown to exhibit anticancer activity by downregulating the c-Myc oncogene and inducing cell cycle arrest.[4][6]

These application notes provide a series of hypothesized cell-based assays to investigate the potential anticancer properties of this compound. The protocols detailed below are standard methods for assessing cytotoxicity, apoptosis induction, and effects on tubulin polymerization, a common mechanism of action for indole-containing anticancer drugs.

Hypothetical Signaling Pathway

Based on the activities of related nitro-indole compounds, a potential mechanism of action for this compound could involve the inhibition of key cellular processes required for cancer cell proliferation and survival. This may include the disruption of microtubule dynamics and the activation of the intrinsic apoptotic pathway.

G cluster_0 Cellular Effects of this compound Compound This compound Tubulin Tubulin Dimers Compound->Tubulin Inhibition Microtubules Microtubule Polymerization Tubulin->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Bcl2 Bcl-2 Family (e.g., Bax/Bcl-2 ratio) MitoticArrest->Bcl2 Stress Signal Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized signaling pathway for anticancer activity.

Data Presentation

The following tables present illustrative data from the described experimental protocols. These are example data sets and do not represent actual experimental results for this compound.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
Cell LineTypeIC50 (µM) after 72h
HeLaCervical Cancer8.5 ± 0.7
MCF-7Breast Cancer12.3 ± 1.1
A549Lung Cancer15.8 ± 1.4
HEK293Normal Kidney> 100
Table 2: Induction of Apoptosis by this compound
Treatment (24h)Caspase-3 Activity (Fold Increase vs. Control)
Vehicle Control (0.1% DMSO)1.0 ± 0.1
This compound (5 µM)2.8 ± 0.3
This compound (10 µM)5.4 ± 0.6
Staurosporine (1 µM)8.2 ± 0.9
Table 3: Effect of this compound on Tubulin Polymerization
CompoundConcentration (µM)Inhibition of Polymerization (%)
Vehicle Control (1% DMSO)-0
This compound1045 ± 5
Nocodazole (Positive Control)1085 ± 7
Paclitaxel (Positive Control)10- (Enhances polymerization)

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[7][8]

Workflow Diagram:

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate (e.g., 5,000 cells/well) B Incubate for 24h (37°C, 5% CO2) A->B C Treat with this compound (serial dilutions) B->C D Incubate for 72h C->D E Add MTT solution (10 µL of 5 mg/mL) D->E F Incubate for 4h E->F G Add solubilization buffer (e.g., 100 µL DMSO) F->G H Read absorbance at 570 nm G->H

Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium from a concentrated stock in DMSO. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated cells.

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorometric or colorimetric substrate.[9][10][11]

Workflow Diagram:

G cluster_workflow Caspase-3 Assay Workflow A Seed cells in 6-well plate B Incubate and treat with compound for 24h A->B C Harvest and count cells B->C D Lyse cells on ice C->D E Centrifuge to collect supernatant (cell lysate) D->E F Add lysate to 96-well plate E->F G Add Caspase-3 substrate (e.g., Ac-DEVD-pNA) F->G H Incubate at 37°C G->H I Read absorbance/fluorescence H->I

Workflow for the Caspase-3 activity assay.

Materials:

  • HeLa cells

  • 6-well plates

  • This compound

  • Staurosporine (positive control)

  • Cell lysis buffer

  • Caspase-3 colorimetric or fluorometric assay kit (containing reaction buffer and substrate, e.g., DEVD-pNA)

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound, a vehicle control (DMSO), and a positive control (e.g., 1 µM Staurosporine) for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[10]

  • Centrifuge at 10,000 x g for 5 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add 50 µg of protein from each sample per well. Adjust the volume to 50 µL with lysis buffer.

  • Prepare the reaction mix by adding the caspase-3 substrate (e.g., DEVD-pNA) to the 2x reaction buffer as per the kit instructions.

  • Add 50 µL of the reaction mix to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths.

  • Calculate the fold increase in caspase-3 activity compared to the vehicle control.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.[12][13][14][15]

Workflow Diagram:

G cluster_workflow Tubulin Polymerization Assay Workflow A Prepare tubulin solution in polymerization buffer on ice C Add tubulin solution to wells to initiate polymerization A->C B Add compound/vehicle to a pre-warmed 96-well plate (37°C) B->C D Immediately place plate in a 37°C spectrophotometer C->D E Measure absorbance at 340 nm every minute for 60 minutes D->E F Analyze polymerization curves E->F

Workflow for the in vitro tubulin polymerization assay.

Materials:

  • Tubulin polymerization assay kit (containing >99% pure tubulin, GTP, and polymerization buffer)

  • This compound

  • Nocodazole (inhibitor control)

  • Paclitaxel (enhancer control)

  • Half-area 96-well plates

  • Spectrophotometer with temperature control and kinetic reading capabilities

Procedure:

  • Reconstitute lyophilized tubulin in the provided buffer on ice to the recommended concentration (e.g., 2 mg/mL).[12] Keep on ice at all times.

  • Pre-warm a 96-well plate and the spectrophotometer to 37°C.

  • Prepare the test compounds (this compound, nocodazole, paclitaxel) and vehicle control in polymerization buffer at 10x the final concentration.

  • Add 10 µL of the 10x compound solution to the appropriate wells of the pre-warmed plate.

  • Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.

  • Immediately place the plate in the 37°C spectrophotometer and begin reading the absorbance at 340 nm every minute for 60 minutes.[14]

  • Plot absorbance versus time to generate polymerization curves.

  • Calculate the extent of inhibition by comparing the maximum absorbance (Vmax) of the compound-treated samples to the vehicle control.

References

Application Notes and Protocols for Preclinical Efficacy Testing of 2-Cyclopropyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Cyclopropyl-4-nitro-1H-indole is a novel heterocyclic compound. While specific biological data for this molecule is not yet extensively published, its structural motifs—an indole nucleus and a nitro group—are present in many compounds with significant pharmacological activities. Indole derivatives are known for a wide range of effects, including potent anti-inflammatory and anticancer properties.[1][2][3][4][5] Similarly, various nitro-containing compounds have been investigated and developed as anticancer and anti-inflammatory agents.[6][7][8][9]

These dual activities often point to modulation of fundamental signaling pathways that are common to both inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) pathway.[10][11][12][13] The NF-κB signaling cascade is a critical regulator of cellular processes including inflammation, immunity, cell proliferation, and survival, making it a key target in drug discovery.[10][11][12][14]

This document provides detailed application notes and experimental protocols for the initial preclinical evaluation of this compound in established animal models of inflammation and cancer.

Section 1: Evaluation of Anti-inflammatory Efficacy

Application Note: To assess the potential anti-inflammatory properties of this compound, two standard and well-characterized rodent models are proposed: Carrageenan-Induced Paw Edema for acute inflammation and Oxazolone-Induced Ear Edema for delayed-type hypersensitivity. These models are robust, reproducible, and suitable for screening novel anti-inflammatory compounds.

Animal Model: Carrageenan-Induced Paw Edema in Rats

This model is widely used to evaluate the efficacy of compounds on acute inflammation. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of inhibitory effects on different inflammatory mediators.

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used. Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly assigned to groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% Carboxymethylcellulose, p.o.)

    • Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)

    • Test Compound (this compound at various doses, e.g., 10, 30, 100 mg/kg, p.o.)

  • Procedure:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, positive control, or test compound orally 60 minutes before carrageenan injection.

    • Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint Measurement: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

    • Edema Volume = Paw Volume (post-carrageenan) - Paw Volume (initial)

    • % Inhibition = [(Edema Volume_control - Edema Volume_treated) / Edema Volume_control] x 100

Animal Model: Oxazolone-Induced Ear Edema in Mice

This model mimics delayed-type hypersensitivity, a T-cell-mediated inflammatory response. It is useful for evaluating the efficacy of compounds on immune-mediated inflammation.

Experimental Protocol:

  • Animals: Male BALB/c or Swiss albino mice (20-25g) are used.

  • Grouping: Animals are randomly assigned to groups (n=6-8 per group):

    • Vehicle Control

    • Positive Control (e.g., Dexamethasone 1 mg/kg, i.p.)

    • Test Compound (this compound at various doses)

  • Procedure:

    • Sensitization (Day 0): Shave the abdominal area of each mouse and apply 50 µL of 3% oxazolone dissolved in acetone/olive oil (4:1).

    • Challenge (Day 7): Apply 10 µL of 1% oxazolone to both the inner and outer surfaces of the right ear. The left ear remains untreated.

    • Administer the test compound or controls 1 hour before and 6 hours after the oxazolone challenge.

    • Measurement (Day 8): 24 hours after the challenge, sacrifice the mice and use a 6mm punch biopsy to collect a section from both ears. Weigh the ear punches immediately.

  • Endpoint Measurement: The degree of inflammation is measured as the difference in weight between the right (challenged) and left (unchallenged) ear punches. Calculate the percentage inhibition of edema.

Data Presentation: Anti-inflammatory Studies

Treatment Group Dose (mg/kg) Mean Paw Edema (mL) at 3h (Carrageenan Model) % Inhibition (Carrageenan Model) Mean Ear Edema (mg) (Oxazolone Model) % Inhibition (Oxazolone Model)
Vehicle Control-0%0%
Positive Control(Specify)
Test CompoundDose 1
Test CompoundDose 2
Test CompoundDose 3

Workflow for Anti-inflammatory Efficacy Testing

G cluster_carrageenan Carrageenan-Induced Paw Edema cluster_oxazolone Oxazolone-Induced Ear Edema c1 Acclimatize Rats c2 Baseline Paw Volume Measurement c1->c2 c3 Administer Compound/Control c2->c3 c4 Inject Carrageenan c3->c4 c5 Measure Paw Volume (1-4h) c4->c5 c6 Calculate % Inhibition c5->c6 o1 Sensitize Mice (Day 0) o2 Challenge Ear (Day 7) o1->o2 o3 Administer Compound/Control o4 Measure Ear Punch Weight (Day 8) o2->o4 o5 Calculate % Inhibition o4->o5

Caption: Experimental workflows for in vivo anti-inflammatory models.

Section 2: Evaluation of Anti-cancer Efficacy

Application Note: The potential of this compound as an anticancer agent can be evaluated using a human tumor xenograft model. This model involves implanting human cancer cells into immunocompromised mice and is a cornerstone of preclinical oncology drug development. It allows for the assessment of a compound's ability to inhibit tumor growth in an in vivo environment.

Animal Model: Human Tumor Xenograft in Nude Mice

This model is highly versatile and can be adapted for various cancer types by selecting the appropriate human cancer cell line (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer).

Experimental Protocol:

  • Animals: Female athymic nude mice (Nu/Nu) or SCID mice, 6-8 weeks old.

  • Cell Culture: Culture the selected human tumor cell line under standard conditions. Harvest cells during the logarithmic growth phase.

  • Tumor Implantation:

    • Resuspend the cells in a sterile, serum-free medium or PBS. A cell viability check (e.g., Trypan Blue) should exceed 90%.

    • Inject approximately 5 x 10^6 cells subcutaneously into the right flank of each mouse.

  • Grouping and Treatment:

    • Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).

    • Groups: Vehicle Control, Positive Control (a standard-of-care chemotherapy agent for the chosen cell line), and Test Compound (this compound at multiple doses).

    • Administer treatment according to a predefined schedule (e.g., daily, twice weekly) via an appropriate route (p.o., i.p., i.v.).

  • Endpoint Measurement:

    • Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Monitor animal body weight as an indicator of toxicity.

    • The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

Data Presentation: Anti-cancer Xenograft Study

Treatment Group Dose & Schedule Mean Tumor Volume (mm³) at Day X % Tumor Growth Inhibition (TGI) Mean Body Weight Change (%)
Vehicle Control-0%
Positive Control(Specify)
Test CompoundDose 1
Test CompoundDose 2
Test CompoundDose 3

Workflow for Anti-cancer Efficacy Testing

G cluster_xenograft Human Tumor Xenograft Model x1 Culture Human Cancer Cells x2 Implant Cells into Nude Mice x1->x2 x3 Monitor Tumor Growth x2->x3 x4 Randomize Mice into Groups x3->x4 x5 Initiate Treatment Schedule x4->x5 x6 Measure Tumor Volume & Body Weight x5->x6 x7 Calculate Tumor Growth Inhibition (TGI) x6->x7

Caption: Experimental workflow for the in vivo xenograft model.

Section 3: Potential Mechanism of Action - NF-κB Signaling

Given the roles of indole and nitro-containing compounds in modulating inflammatory and cancer pathways, the NF-κB signaling pathway is a plausible target for this compound. This pathway can be activated by various stimuli, leading to the transcription of genes involved in inflammation, cell survival, and proliferation.

NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Stimuli (TNF-α, IL-1, LPS) receptor Receptor (TNFR, IL-1R, TLR) stimuli->receptor IKK IKK Complex receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_p50 p50 IkB->NFkB_p50 NFkB_p65 p65 IkB->NFkB_p65 Inhibition proteasome Proteasome Degradation IkB->proteasome Ubiquitination NFkB_p50_n p50 NFkB_p50->NFkB_p50_n Translocation NFkB_p65_n p65 NFkB_p65->NFkB_p65_n Translocation nucleus Nucleus genes Gene Transcription (Cytokines, Chemokines, Anti-apoptosis) NFkB_p65_n->genes Binding to κB sites

Caption: Canonical NF-κB signaling pathway.

References

Application Notes and Protocols for the In Vivo Formulation of 2-Cyclopropyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropyl-4-nitro-1H-indole is a novel heterocyclic compound with potential therapeutic applications. Based on the known biological activities of similar indole derivatives, it is hypothesized to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR/NF-κB pathway, which is often dysregulated in various diseases, including cancer.[1] Preclinical in vivo evaluation is a critical step in the drug development process to assess the efficacy, pharmacokinetics, and safety of this compound. However, like many small molecule drug candidates, this compound is anticipated to have low aqueous solubility, presenting a significant challenge for achieving adequate bioavailability in animal models.[2][3][4][5]

These application notes provide a comprehensive guide to developing a suitable formulation for this compound for in vivo experiments. This document outlines strategies for solubility screening, selection of appropriate vehicles, and detailed protocols for preparing formulations for oral and intraperitoneal administration. Additionally, it includes a proposed signaling pathway for the compound and a visual workflow for the formulation process.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. The predicted high logP value suggests poor water solubility, a common characteristic of Biopharmaceutics Classification System (BCS) Class II or IV compounds.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number663177-70-6Chemical Supplier Data
Molecular FormulaC₁₁H₁₀N₂O₂ChemicalBook
Molecular Weight202.21 g/mol ChemicalBook
AppearanceLiquidChemical Supplier Data
Purity≥99.0%Chemical Supplier Data
Predicted XLogP3~3.0 - 4.0PubChem (based on similar structures)
Predicted Topological Polar Surface Area61.6 ŲPubChem (based on similar structures)
Predicted Hydrogen Bond Donor Count1PubChem (based on similar structures)
Predicted Hydrogen Bond Acceptor Count2PubChem (based on similar structures)

Solubility Screening and Vehicle Selection

The initial and most critical step in formulation development is to determine the solubility of this compound in a range of pharmaceutically acceptable excipients. This data will guide the selection of a suitable vehicle system that can maintain the compound in a solubilized state for administration.

Recommended Solvents and Excipients for Screening:
  • Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene glycol 400 (PEG400), Propylene glycol (PG)

  • Surfactants: Cremophor® EL (Kolliphor® EL), Polysorbate 80 (Tween® 80), Solutol® HS 15

  • Lipids: Corn oil, Sesame oil, Medium-chain triglycerides (MCT)

  • Aqueous Vehicles: Saline (0.9% NaCl), Phosphate-buffered saline (PBS), Carboxymethylcellulose (CMC) solutions

Illustrative Solubility Data

The following table (Table 2) presents hypothetical solubility data for this compound to serve as a guide for formulation development. Researchers must determine the actual solubility of their specific batch of the compound.

Table 2: Illustrative Solubility of this compound in Common Excipients

ExcipientSolubility (mg/mL) at 25°C
Water< 0.01
0.9% Saline< 0.01
DMSO> 100
Ethanol25
PEG40050
Propylene Glycol30
Cremophor® EL40
Polysorbate 8015
Corn Oil5

Based on this illustrative data, a formulation strategy utilizing a combination of co-solvents and surfactants is recommended to achieve the desired concentration for in vivo dosing.

Experimental Protocols

Note: All formulation preparation should be conducted in a fume hood with appropriate personal protective equipment (PPE). The final formulation should be visually inspected for clarity and absence of precipitation before administration. A vehicle control group must be included in all in vivo experiments.

Protocol 1: Preparation of an Oral Formulation (Solution)

This protocol is suitable for achieving a target concentration of 5 mg/mL.

Materials:

  • This compound

  • PEG400

  • Polysorbate 80

  • Saline (0.9% NaCl), sterile

  • Sterile conical tubes (15 mL or 50 mL)

  • Pipettes and sterile tips

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound. For 10 mL of a 5 mg/mL solution, weigh 50 mg of the compound.

  • Initial Solubilization: In a sterile conical tube, add 2 mL of PEG400 to the weighed compound.

  • Mixing: Vortex the mixture thoroughly for 2-3 minutes until the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary.

  • Addition of Surfactant: Add 1 mL of Polysorbate 80 to the solution and vortex for another 1-2 minutes to ensure homogeneity.

  • Final Dilution: Slowly add saline (0.9% NaCl) to the mixture in a dropwise manner while continuously vortexing, up to a final volume of 10 mL.

  • Final Inspection: Visually inspect the final solution to ensure it is clear and free of any visible particles or precipitation.

  • Storage: Store the formulation at 4°C, protected from light. It is recommended to prepare the formulation fresh on the day of the experiment or to conduct stability studies to determine the appropriate storage duration.

Protocol 2: Preparation of an Intraperitoneal (IP) Formulation (Co-solvent System)

This protocol aims to prepare a formulation with a higher concentration, for example, 10 mg/mL, while minimizing the amount of potentially irritating excipients.

Materials:

  • This compound

  • DMSO

  • PEG400

  • Saline (0.9% NaCl), sterile

  • Sterile conical tubes (15 mL)

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Weighing the Compound: For 5 mL of a 10 mg/mL solution, weigh 50 mg of this compound.

  • Primary Solubilization: In a sterile conical tube, dissolve the compound in 0.5 mL of DMSO. Vortex until a clear solution is obtained.

  • Addition of Co-solvent: Add 2.0 mL of PEG400 to the DMSO solution and vortex thoroughly for 1-2 minutes.

  • Final Dilution: Slowly add 2.5 mL of sterile saline to the mixture while vortexing to bring the final volume to 5 mL. The final vehicle composition will be 10% DMSO, 40% PEG400, and 50% Saline.

  • Final Inspection: Ensure the final formulation is a clear, homogenous solution.

  • Storage and Use: Use the formulation immediately after preparation. If storage is necessary, it should be kept at 4°C and protected from light, and its stability should be confirmed.

Important Consideration for IP Injections: The concentration of DMSO should be kept as low as possible, ideally not exceeding 10% of the final injection volume, to minimize potential inflammation and toxicity.

Proposed Signaling Pathway and Experimental Workflow

To visualize the proposed mechanism of action and the formulation process, the following diagrams are provided.

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR Ikk IKK AKT->Ikk Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation NfKb NF-κB Ikk->NfKb NfKb->Proliferation Pten PTEN Pten->PIP3 Indole This compound Indole->AKT inhibits Indole->NfKb inhibits

Caption: Proposed PI3K/Akt/mTOR/NF-κB signaling pathway modulated by this compound.

G cluster_workflow Formulation Workflow A Weigh Compound B Dissolve in Primary Solvent (e.g., DMSO/PEG400) A->B C Vortex until Clear Solution B->C D Add Surfactant/ Co-solvent (if applicable) C->D E Vortex to Mix D->E F Add Aqueous Vehicle (e.g., Saline) Dropwise E->F G Vortex during Addition F->G H Final Volume Adjustment G->H I Visual Inspection (Clarity, No Precipitation) H->I J Administer to Animal Model I->J

Caption: Experimental workflow for preparing an in vivo formulation.

Conclusion

The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation that ensures adequate exposure in preclinical models. The protocols and strategies outlined in these application notes provide a systematic approach to formulating this poorly soluble compound. It is imperative for researchers to perform their own solubility and stability studies to optimize the formulation for their specific experimental needs. Careful consideration of the vehicle components and their potential toxicities is crucial for obtaining reliable and reproducible in vivo data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyclopropyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Cyclopropyl-4-nitro-1H-indole. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures and improving yields.

Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis of this compound, which is often approached via a two-step process: (1) Synthesis of 2-Cyclopropyl-1H-indole and (2) Nitration at the 4-position.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 2-Cyclopropyl-1H-indole Incomplete reaction of 2-(cyclopropylethynyl)aniline.- Increase reaction temperature or time.[1]- Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.[1]- Use microwave irradiation, which has been shown to improve yields in some cases.[1]
Catalyst deactivation.- Use fresh palladium catalyst (e.g., Pd(OAc)₂).[1]- Consider using a ligand to stabilize the catalyst.
Formation of byproducts.- Optimize the amount of acid catalyst (e.g., acetic acid); too much can lead to side reactions.[1]- Purify the starting 2-(cyclopropylethynyl)aniline to remove impurities that may interfere with the reaction.
Nitration yields a mixture of isomers (e.g., 3-, 5-, 6-nitro) Reaction conditions favor substitution at other positions.- Control the reaction temperature carefully; lower temperatures often favor 4-nitration.- The choice of nitrating agent is critical. Consider using milder nitrating agents.
Steric hindrance at the 4-position.- While the cyclopropyl group at the 2-position is not excessively bulky, it can influence regioselectivity. Optimization of reaction time and temperature is crucial.
Low yield of 4-nitro product Incomplete nitration.- Increase the equivalents of the nitrating agent.- Extend the reaction time.
Degradation of the indole ring.- Strong acidic conditions can lead to decomposition. Use of non-acidic or milder acidic conditions should be explored.[2]- Perform the reaction at a low temperature to minimize degradation.
Difficulty in purifying the final product Presence of unreacted starting material and isomeric byproducts.- Utilize column chromatography with a carefully selected solvent system for separation.- Recrystallization can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and logical approach involves a two-step synthesis:

  • Palladium-catalyzed cyclization: Synthesis of 2-Cyclopropyl-1H-indole from 2-(cyclopropylethynyl)aniline.[1]

  • Regioselective nitration: Introduction of a nitro group at the 4-position of the 2-Cyclopropyl-1H-indole.

An alternative route could involve the synthesis of a suitably substituted nitroaniline followed by indole ring formation.

Q2: What are the critical parameters for the synthesis of 2-Cyclopropyl-1H-indole?

Based on similar syntheses, the key parameters are the choice of palladium catalyst, reaction temperature, and the use of an inert atmosphere.[1] Microwave-assisted heating has been shown to be effective for this type of cyclization.[1]

Q3: How can I control the regioselectivity of the nitration to favor the 4-position?

Controlling the regioselectivity of indole nitration is challenging. Key strategies include:

  • Choice of Nitrating Agent: Milder nitrating agents, such as tetramethylammonium nitrate with trifluoroacetic anhydride, may offer better control than traditional strong acids like nitric acid.[2]

  • Reaction Temperature: Lowering the reaction temperature can significantly influence the isomer distribution, often favoring the 4-nitro product.

  • Protecting Groups: While more complex, the use of a protecting group on the indole nitrogen can alter the electronic properties and direct nitration.

Q4: What analytical techniques are recommended for monitoring the reaction progress?

Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the consumption of starting materials and the formation of products.[2] High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on reaction conversion and purity.

Experimental Protocols

Protocol 1: Synthesis of 2-Cyclopropyl-1H-indole

This protocol is adapted from a known procedure for the synthesis of 2-substituted indoles.[1]

Materials:

  • 2-(Cyclopropylethynyl)aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Acetic acid

  • TPGS-750-M (or another suitable surfactant for aqueous media)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a microwave tube, prepare a suspension of 2-(cyclopropylethynyl)aniline (1 equivalent) in a 3 wt% solution of TPGS-750-M in water.

  • Add acetic acid (1 equivalent) and Pd(OAc)₂ (0.05 equivalents) to the suspension under a nitrogen atmosphere.

  • Seal the tube and heat the reaction mixture using microwave irradiation at 80°C for 40 minutes. It may be necessary to run multiple cycles for complete conversion.[1]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with water and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel flash chromatography to afford 2-Cyclopropyl-1H-indole. A reported yield for a similar synthesis was 61%.[1]

Protocol 2: Nitration of 2-Cyclopropyl-1H-indole

This protocol is a generalized procedure based on methods for the nitration of indoles.[2] Optimization will be necessary.

Materials:

  • 2-Cyclopropyl-1H-indole

  • Tetramethylammonium nitrate (NMe₄NO₃)

  • Trifluoroacetic anhydride ((CF₃CO)₂O)

  • Acetonitrile (CH₃CN)

  • Saturated sodium carbonate solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve 2-Cyclopropyl-1H-indole (1 equivalent) and NMe₄NO₃ (1.1 equivalents) in CH₃CN in a reaction tube.

  • Cool the reaction mixture to 0–5 °C in an ice bath.

  • Slowly add a solution of trifluoroacetic anhydride (2 equivalents) in CH₃CN.

  • Maintain the reaction at 0–5 °C for 4 hours, monitoring the progress by TLC.[2]

  • Once the reaction is complete, quench by the slow addition of saturated sodium carbonate solution until the effervescence ceases.

  • Extract the mixture with EtOAc.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2-Cyclopropyl-1H-indole cluster_step2 Step 2: Nitration start1 Start: 2-(Cyclopropylethynyl)aniline react1 Pd-catalyzed cyclization start1->react1 Pd(OAc)₂, Acetic Acid, TPGS-750-M/H₂O, MW 80°C workup1 Aqueous Workup & Extraction react1->workup1 purify1 Column Chromatography workup1->purify1 product1 Product: 2-Cyclopropyl-1H-indole purify1->product1 react2 Nitration product1->react2 NMe₄NO₃, (CF₃CO)₂O, CH₃CN, 0-5°C workup2 Quenching & Extraction react2->workup2 purify2 Column Chromatography workup2->purify2 product2 Final Product: This compound purify2->product2

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_indole_issues Troubleshooting Step 1 cluster_nitration_issues Troubleshooting Step 2 start Low Yield of Final Product low_indole Low yield of 2-Cyclopropyl-1H-indole? start->low_indole low_nitration Low yield in Nitration step? start->low_nitration incomplete_rxn1 Incomplete Cyclization low_indole->incomplete_rxn1 Yes catalyst_issue Catalyst Deactivation low_indole->catalyst_issue Yes byproducts1 Byproduct Formation low_indole->byproducts1 Yes isomer_formation Isomer Mixture low_nitration->isomer_formation Yes incomplete_rxn2 Incomplete Nitration low_nitration->incomplete_rxn2 Yes degradation Indole Degradation low_nitration->degradation Yes

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Purification of 2-Cyclopropyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Cyclopropyl-4-nitro-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from starting materials, side reactions, or product degradation. These may include:

  • Unreacted starting materials: Depending on the synthetic route, these could be precursors to the indole ring or the cyclopropyl group.

  • Isomeric products: Positional isomers of the nitro group may form depending on the selectivity of the nitration reaction.

  • Side-products from cyclization: Incomplete cyclization or alternative cyclization pathways can lead to various structural analogs.

  • Oxidation or reduction products: The nitro group can be sensitive to reaction conditions and may be partially reduced to a nitroso or amino group. The indole ring itself can also be susceptible to oxidation.

  • Products of ring-opening or rearrangement: Under harsh acidic or basic conditions, the cyclopropyl ring may undergo rearrangement.

Q2: My purified this compound appears as a dark oil, but I expect a solid. What could be the reason?

A2: There are several potential reasons for obtaining an oil instead of a solid:

  • Residual Solvent: The most common reason is the presence of residual high-boiling point solvents from the purification process (e.g., DMF, DMSO).

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice and prevent crystallization, resulting in an oil.

  • Polymorphism: The compound may exist in different polymorphic forms, one of which could be an amorphous solid or a low-melting solid that appears as an oil at room temperature.

  • Hygroscopic Nature: The compound might be hygroscopic and has absorbed moisture from the atmosphere, leading to a viscous liquid or oil.

Q3: What are the recommended starting conditions for column chromatography purification of this compound?

A3: For a molecule with the polarity of this compound, a good starting point for silica gel column chromatography would be a solvent system of intermediate polarity. We recommend:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%). The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis first.

Q4: Can I use reverse-phase HPLC for the purification of this compound?

A4: Yes, reverse-phase High-Performance Liquid Chromatography (HPLC) can be a suitable method for high-purity isolation, especially for smaller scales.

  • Stationary Phase: C18 column.

  • Mobile Phase: A gradient of acetonitrile or methanol in water. A small amount of a modifier like formic acid or trifluoroacetic acid (TFA) may be added to improve peak shape, but be mindful of the potential for product degradation if it is acid-sensitive.

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography
Symptom Possible Cause Suggested Solution
Significant amount of product remains on the column. Product is too polar for the chosen solvent system. Gradually increase the polarity of the mobile phase. A small percentage of methanol can be added to the ethyl acetate/hexane mixture to elute highly polar compounds.
Product is adsorbing irreversibly to the silica gel. Consider deactivating the silica gel with a small amount of triethylamine in the mobile phase, especially if the compound is basic. Alternatively, use a different stationary phase like alumina.
Product degrades on the silica gel column. The silica gel is too acidic, causing decomposition. Neutralize the silica gel by pre-treating it with a solution of triethylamine in your mobile phase. Alternatively, use neutral or basic alumina as the stationary phase.
Streaking or broad peaks on TLC and column. Compound might be interacting strongly with silica or might be unstable. Try a different solvent system or consider an alternative purification method like crystallization or preparative HPLC.
Problem 2: Difficulty in Crystallizing the Final Product
Symptom Possible Cause Suggested Solution
Product precipitates as an oil from the crystallization solvent. The solvent is too good a solvent, or the cooling is too rapid. Use a solvent system where the product has moderate solubility at high temperatures and low solubility at low temperatures. Try a multi-solvent system (e.g., dichloromethane/hexane, ethyl acetate/heptane). Allow the solution to cool slowly to room temperature and then in the refrigerator.
Presence of impurities. Re-purify the material by column chromatography to remove impurities that may be inhibiting crystallization.
No crystal formation upon cooling. The solution is not supersaturated. Reduce the volume of the solvent by slow evaporation. Try adding an anti-solvent (a solvent in which the product is insoluble) dropwise to a solution of the product.
Nucleation is not occurring. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available.

Experimental Protocols

General Protocol for Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visual Guides

Purification_Troubleshooting_Workflow start Crude Product (this compound) tlc TLC Analysis start->tlc column Column Chromatography tlc->column Separation Feasible troubleshoot_column Troubleshoot Column tlc->troubleshoot_column Streaking/ No Separation crystallization Crystallization column->crystallization Impure Fractions/ Colored Oil pure_product Pure Product column->pure_product Pure Fractions crystallization->pure_product Successful troubleshoot_crystallization Troubleshoot Crystallization crystallization->troubleshoot_crystallization Fails/ Oils Out end Characterization (NMR, MS, etc.) pure_product->end troubleshoot_column->column Adjust Conditions troubleshoot_crystallization->crystallization Adjust Conditions

Caption: A general workflow for the purification and troubleshooting of this compound.

Crystallization_Troubleshooting start Product Fails to Crystallize check_purity Check Purity (TLC/NMR) start->check_purity repurify Re-purify by Chromatography check_purity->repurify Impure solvent_screen Perform Solvent Screen check_purity->solvent_screen Pure repurify->solvent_screen slow_cool Slow Cooling/ Refrigeration solvent_screen->slow_cool Suitable Solvent Found scratch_seed Scratch Flask/ Add Seed Crystal slow_cool->scratch_seed No Crystals success Crystals Formed slow_cool->success Success scratch_seed->success Success

Caption: A decision tree for troubleshooting the crystallization of this compound.

Technical Support Center: Overcoming Solubility Challenges of 2-Cyclopropyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-Cyclopropyl-4-nitro-1H-indole. The following information is designed to offer practical solutions and detailed experimental protocols to enhance the dissolution of this compound in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor solubility of this compound?

A1: The poor aqueous solubility of this compound can be attributed to several physicochemical properties inherent to its molecular structure. The indole ring system, while containing a nitrogen atom, is largely aromatic and hydrophobic. The presence of a cyclopropyl group further increases the lipophilicity of the molecule. Additionally, the nitro group, while polar, can participate in strong intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, which can lead to a stable crystal lattice that is difficult to disrupt with water molecules.[1][2] Compounds with high melting points and high lipophilicity are often characterized as "brick-dust" and "grease-ball" molecules, respectively, both of which present solubility challenges.[1]

Q2: What are the primary strategies to improve the solubility of a poorly water-soluble compound like this compound?

A2: A variety of formulation strategies can be employed to enhance the solubility and dissolution rate of poorly water-soluble drugs.[3] These can be broadly categorized into physical and chemical modification techniques.

  • Physical Modifications: These methods focus on altering the physical properties of the drug substance without changing its chemical structure. Key approaches include:

    • Particle Size Reduction: Increasing the surface area of the drug through techniques like micronization and nanosuspension enhances the dissolution rate.[4][5]

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at the molecular level can improve wettability and dissolution.[6][7][8] This can be achieved through methods like melting (fusion) and solvent evaporation.[8]

    • Lipid-Based Formulations: Incorporating the drug into lipidic vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[9][10]

  • Chemical Modifications: These strategies involve altering the drug molecule or its environment to increase solubility.

    • pH Modification: For ionizable compounds, adjusting the pH of the solvent can significantly increase solubility.[11][12] As an indole derivative, this compound is weakly acidic and its solubility may be increased in alkaline conditions.

    • Complexation: Forming inclusion complexes with agents like cyclodextrins can mask the hydrophobic parts of the drug molecule, thereby increasing its apparent water solubility.[13][14][15]

    • Co-solvency: The addition of a water-miscible organic solvent (co-solvent) to the aqueous system can increase the solubility of non-polar drugs.[16][17]

Q3: Which solubility enhancement technique is most suitable for early-stage research and development?

A3: For early-stage research, simple and rapid methods are often preferred. The use of co-solvents is a straightforward approach to solubilize a compound for in vitro assays.[16] Preparing a stock solution in a solvent like dimethyl sulfoxide (DMSO) and then diluting it in the aqueous assay medium is a common practice. However, care must be taken to avoid precipitation upon dilution and to consider the potential toxicity of the co-solvent on the experimental system. For preliminary formulation development, solid dispersion by the solvent evaporation method can be a relatively simple and effective technique to evaluate the potential for solubility enhancement with different carriers.[8][18]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer

Possible Cause: The concentration of the compound exceeds its thermodynamic solubility in the aqueous buffer. This is a common issue when diluting a concentrated stock solution made in an organic solvent.

Solutions:

  • Optimize Co-solvent Concentration: Determine the maximum tolerable concentration of the organic co-solvent (e.g., DMSO, ethanol) in your final aqueous medium that does not cause precipitation.

  • Utilize pH Adjustment: Since indole derivatives can exhibit pH-dependent solubility, assess the solubility of your compound across a range of pH values.[11] For weakly acidic compounds, increasing the pH can enhance solubility.[19]

  • Employ Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

Issue 2: Low and Variable Bioavailability in Preclinical Animal Studies

Possible Cause: Poor dissolution rate in the gastrointestinal tract is limiting the absorption of the compound.[22] This is a common characteristic of BCS Class II drugs (low solubility, high permeability).[6][23]

Solutions:

  • Formulate as a Nanosuspension: Reducing the particle size to the nanometer range significantly increases the surface area for dissolution, which can lead to improved bioavailability.[4][24][25]

  • Develop a Solid Dispersion Formulation: Creating a solid dispersion with a hydrophilic polymer can enhance the dissolution rate and maintain a supersaturated state in the gastrointestinal fluid, driving absorption.[7][26]

  • Consider Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form fine emulsions in the gut, presenting the drug in a solubilized form that is readily available for absorption.[9][10]

Data Presentation

TechniquePrincipleAdvantagesDisadvantages
Co-solvency Addition of a water-miscible organic solvent to increase the solubility of a non-polar solute.[16]Simple to prepare, useful for in-vitro screening.Potential for precipitation upon dilution, solvent toxicity.
pH Modification Adjusting the pH to ionize the drug, thereby increasing its solubility in water.[11]Effective for ionizable compounds, can be simple to implement.Only applicable to ionizable drugs, risk of precipitation if pH changes.
Cyclodextrin Complexation Encapsulation of the hydrophobic drug molecule within the cyclodextrin cavity.[14]Increases apparent solubility and stability, can reduce volatility.[15]Requires specific stoichiometry, can be a bulky excipient.[20]
Nanosuspension Reduction of drug particle size to the nanometer range, increasing surface area and dissolution velocity.[5]Applicable to many poorly soluble drugs, can improve bioavailability.[25]Can be physically unstable (particle growth), requires specialized equipment.[1]
Solid Dispersion Molecular dispersion of the drug in a hydrophilic carrier matrix.[8]Significantly enhances dissolution rate and can lead to supersaturation.[13]Can be physically unstable (recrystallization), manufacturing challenges.[7]

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents
  • Objective: To determine the solubility of this compound in various co-solvent systems.

  • Materials: this compound, Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene glycol 400 (PEG 400), Propylene glycol, Deionized water, Phosphate buffered saline (PBS) pH 7.4.

  • Procedure:

    • Prepare a series of co-solvent/water (or PBS) mixtures at different volume ratios (e.g., 10:90, 20:80, 50:50).

    • Add an excess amount of this compound to a known volume of each co-solvent mixture.

    • Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[27]

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

    • Plot the solubility of the compound as a function of the co-solvent concentration.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to improve its dissolution rate.

  • Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl methylcellulose (HPMC), Methanol or Acetone, Deionized water.

  • Procedure:

    • Accurately weigh this compound and the chosen carrier (e.g., in a 1:4 drug-to-carrier ratio).

    • Dissolve both the drug and the carrier in a common volatile solvent (e.g., methanol).[8][18]

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Further dry the resulting solid film in a vacuum oven at a suitable temperature to remove any residual solvent.

    • Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.

    • Characterize the solid dispersion for drug content, physical form (amorphous vs. crystalline using XRD or DSC), and dissolution rate compared to the pure drug.

Visualizations

experimental_workflow cluster_solubility_assessment Initial Solubility Assessment cluster_enhancement_strategies Solubility Enhancement Strategies cluster_characterization Characterization and Evaluation SA1 Determine solubility in aqueous buffers (e.g., PBS) ES1 Co-solvency SA1->ES1 Poor Solubility ES2 pH Modification SA1->ES2 Poor Solubility ES3 Cyclodextrin Complexation SA1->ES3 Poor Solubility ES4 Nanosuspension SA1->ES4 Poor Solubility ES5 Solid Dispersion SA1->ES5 Poor Solubility SA2 Assess solubility in organic solvents (e.g., DMSO) SA2->ES1 C1 Dissolution Testing ES1->C1 ES2->C1 ES3->C1 ES4->C1 C2 Physical Characterization (XRD, DSC, Particle Size) ES4->C2 ES5->C1 ES5->C2 C3 In Vitro / In Vivo Studies C1->C3 solid_dispersion_logic start Poorly Soluble Drug (this compound) dissolve Dissolve Drug and Carrier in Solvent start->dissolve carrier Hydrophilic Carrier (e.g., PVP, HPMC) carrier->dissolve solvent Common Solvent (e.g., Methanol) solvent->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry process Pulverize and Sieve dry->process end Solid Dispersion with Enhanced Solubility process->end

References

Technical Support Center: Optimizing Reaction Conditions for 2-Cyclopropyl-4-nitro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-cyclopropyl-4-nitro-1H-indole derivatives. The information is designed to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound derivatives, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Incomplete reaction. - Decomposition of starting material or product. - Suboptimal reaction temperature. - Inappropriate catalyst or solvent. - Presence of impurities in reagents or solvents.- Monitor the reaction using TLC or LC-MS to determine the optimal reaction time. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Optimize the reaction temperature; some reactions may require heating while others proceed at room temperature. - Screen different acid catalysts (e.g., HCl, H₂SO₄, PPA, PTSA) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][2] - Test a range of solvents with varying polarities. - Ensure all reagents and solvents are pure and dry.
Formation of Multiple Byproducts - Side reactions due to harsh acidic conditions. - Rearrangement of intermediates. - N-N bond cleavage in the hydrazone intermediate (in Fischer indole synthesis).[3][4] - Polymerization of the indole product.- Use milder acid catalysts or reduce the catalyst loading. - Consider a palladium-catalyzed approach, which may offer higher selectivity. - Optimize the reaction temperature to minimize side reactions. - In the case of Fischer indole synthesis, the choice of acid can influence the direction of cyclization.[5] - Use non-acidic nitrating agents like benzoyl nitrate or ethyl nitrate to avoid polymerization.[6]
Difficulty in Isolating/Purifying the Product - Product is an oil or has poor crystallinity. - Co-elution with impurities during chromatography. - Product instability on silica gel.- Attempt to form a crystalline salt of the product. - Optimize the mobile phase for column chromatography to improve separation. - Consider using a different stationary phase (e.g., alumina) or an alternative purification method like preparative HPLC. - If the product is unstable, minimize its time on the column and use a neutral solvent system.
Inconsistent Results - Variability in reagent quality. - Fluctuations in reaction temperature. - Inconsistent reaction setup or procedure.- Use reagents from the same batch for a series of experiments. - Employ a temperature-controlled reaction setup (e.g., oil bath with a thermostat). - Maintain a detailed and consistent experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound derivatives?

A1: The Fischer indole synthesis is a widely used and versatile method for constructing the indole ring system.[1][7] It involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.[1] For a this compound, this would typically involve the reaction of (4-nitrophenyl)hydrazine with cyclopropyl methyl ketone. However, alternative methods such as palladium-catalyzed cyclizations of 2-alkynylanilines have also been reported for the synthesis of 2-cyclopropyl indoles and may offer milder reaction conditions.[8]

Q2: What are the key parameters to optimize in a Fischer indole synthesis for this specific derivative?

A2: The critical parameters to optimize include:

  • Acid Catalyst: Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, AlCl₃, BF₃·OEt₂) can be used.[1][2] The choice and concentration of the acid can significantly impact the yield and byproduct formation.

  • Solvent: The choice of solvent can influence the solubility of reagents and the reaction temperature. Common solvents include ethanol, acetic acid, and toluene.

  • Temperature: The reaction is often carried out at elevated temperatures, but this should be optimized to maximize product formation while minimizing degradation.[9]

  • Reaction Time: Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and prevent product decomposition.

Q3: Are there any known challenges specific to the synthesis of 4-nitro-substituted indoles?

A3: The presence of a strong electron-withdrawing nitro group on the phenylhydrazine ring can slow down the reaction rate of the Fischer indole synthesis.[7] Additionally, the acidic conditions of the reaction can sometimes lead to unwanted side reactions or decomposition of the nitro-substituted indole. The Batcho-Leimgruber indole synthesis is an alternative that has been successfully used for the synthesis of 4-nitro-1H-indole derivatives.[10][11]

Q4: Can I introduce the cyclopropyl group at the 2-position after forming the 4-nitro-1H-indole core?

A4: While post-functionalization is a possible strategy, direct synthesis is often more efficient. However, if you have a pre-formed 4-nitro-1H-indole, you could explore methods for C-H functionalization at the 2-position, though this can be challenging and may lead to a mixture of products. Palladium-catalyzed cross-coupling reactions with a suitable cyclopropyl-containing reagent could be a potential avenue to investigate.

Q5: What are the potential biological activities of this compound derivatives?

A5: The indole nucleus is a prominent feature in many biologically active natural products and synthetic drugs.[12] Indole derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[13][14] The nitro group is also a known pharmacophore and can contribute to biological activity, particularly antimicrobial effects.[15] Cyclopropyl groups can also influence the biological activity and metabolic stability of a molecule.[16] Therefore, this compound derivatives are promising scaffolds for drug discovery.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • (4-Nitrophenyl)hydrazine hydrochloride

  • Cyclopropyl methyl ketone

  • Ethanol

  • Concentrated Sulfuric Acid (or another suitable acid catalyst)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of (4-nitrophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add cyclopropyl methyl ketone (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to form the hydrazone intermediate.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 10 mol%).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Palladium-Catalyzed Cyclization for 2-Cyclopropyl-1H-indole (Adaptable for Nitro-Substituted Analogues)

This protocol is based on the synthesis of 2-cyclopropyl-1H-indole and would require adaptation for the 4-nitro analogue, starting with 2-amino-5-nitrotoluene.[8]

Materials:

  • 2-(Cyclopropylethynyl)-4-nitroaniline (starting material, requires separate synthesis)

  • Palladium(II) acetate (Pd(OAc)₂)

  • TPGS-750-M (surfactant) in water or another suitable solvent system

  • Acetic acid

Procedure:

  • In a reaction vessel, prepare a suspension of 2-(cyclopropylethynyl)-4-nitroaniline (1.0 eq) in a 3 wt% solution of TPGS-750-M in water under an inert atmosphere.[8]

  • Add acetic acid (1.0 eq) followed by palladium(II) acetate (e.g., 5 mol%).[8]

  • Heat the reaction mixture (e.g., to 80 °C) and monitor its progress by TLC or LC-MS.[8]

  • Upon completion, cool the reaction mixture and dilute it with ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Catalysts for Fischer Indole Synthesis

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
H₂SO₄EthanolReflux4Expected Moderate-Good[1][2]
HClAcetic Acid1006Expected Moderate-Good[1]
Polyphosphoric Acid (PPA)Neat1202Expected Good-Excellent[7]
ZnCl₂TolueneReflux8Expected Moderate-Good[6]
BF₃·OEt₂DichloromethaneRoom Temp12Expected Variable[1]

*Note: Yields are illustrative and will depend on the specific substrate and precise reaction conditions.

Visualizations

experimental_workflow cluster_fischer Fischer Indole Synthesis cluster_pd Palladium-Catalyzed Cyclization start_fischer 1. (4-Nitrophenyl)hydrazine + Cyclopropyl methyl ketone hydrazone 2. Hydrazone Formation (Ethanol, RT) start_fischer->hydrazone cyclization 3. Acid-Catalyzed Cyclization (e.g., H₂SO₄, Reflux) hydrazone->cyclization workup_fischer 4. Neutralization & Extraction cyclization->workup_fischer purification_fischer 5. Column Chromatography workup_fischer->purification_fischer product_fischer This compound purification_fischer->product_fischer start_pd 1. 2-(Cyclopropylethynyl)-4-nitroaniline reaction_pd 2. Pd(OAc)₂, Acetic Acid (Aqueous Micellar Medium, 80°C) start_pd->reaction_pd workup_pd 3. Extraction reaction_pd->workup_pd purification_pd 4. Column Chromatography workup_pd->purification_pd product_pd This compound purification_pd->product_pd signaling_pathway cluster_pathway Hypothetical Signaling Pathway Inhibition drug This compound Derivative receptor Target Protein (e.g., Kinase, Enzyme) drug->receptor Inhibition downstream Downstream Signaling Cascade receptor->downstream response Cellular Response (e.g., Apoptosis, Reduced Proliferation) downstream->response

References

Technical Support Center: Synthesis of 2-Cyclopropyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyclopropyl-4-nitro-1H-indole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.

Route 1: Leimgruber-Batcho Indole Synthesis

This two-step synthesis involves the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization.

Diagram of the Leimgruber-Batcho Synthesis Pathway:

Leimgruber_Batcho Start 1-Cyclopropyl-2-methyl-3,5-dinitrobenzene Intermediate trans-β-Dimethylamino-2-nitro-6-cyclopropylstyrene Start->Intermediate DMFDMA, Pyrrolidine Product This compound Intermediate->Product Reductive Cyclization (e.g., H2/Pd-C, Fe/AcOH) Fischer_Indole Reactant1 (4-Nitrophenyl)hydrazine Hydrazone Hydrazone Intermediate Reactant1->Hydrazone Reactant2 Cyclopropyl methyl ketone Reactant2->Hydrazone Product This compound Hydrazone->Product Acid Catalyst (e.g., H2SO4, PPA) Bartoli_Logic Requirement Ortho-Substituent on Nitroarene Reaction_Success Successful Bartoli Synthesis Requirement->Reaction_Success Present Reaction_Failure Low Yield or No Reaction Requirement->Reaction_Failure Absent

Technical Support Center: Synthesis of 2-Cyclopropyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in minimizing impurities during the synthesis of 2-Cyclopropyl-4-nitro-1H-indole.

Troubleshooting Guide

Researchers may encounter several common issues during the synthesis of this compound. This section provides solutions to frequently observed problems.

Problem Potential Cause Recommended Solution
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. If the reaction stalls, consider a modest increase in temperature or extending the reaction time.
Poor quality of starting materials or reagents.Verify the purity of starting materials (e.g., 2-cyclopropylaniline and α-nitroketone) and reagents using appropriate analytical techniques such as Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC).
Formation of Side-Products Over-nitration or nitration at incorrect positions.Control the nitrating agent's stoichiometry and reaction temperature carefully. A slow, dropwise addition of the nitrating agent at a low temperature is often crucial.
Oxidation of the indole ring.Employ an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and purification steps to minimize oxidative degradation.
Low Yield Degradation of the product during workup or purification.Use milder workup conditions. For purification, consider column chromatography with a less polar solvent system to reduce the time the product spends on the stationary phase.
Suboptimal reaction conditions.Perform a Design of Experiments (DoE) to optimize parameters such as solvent, temperature, catalyst, and reaction time for the key synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: Common impurities can include regioisomers of the nitrated indole (e.g., 5-nitro, 6-nitro, and 7-nitro isomers), unreacted starting materials, and byproducts from side reactions such as oxidation or over-nitration. The specific impurity profile can vary depending on the synthetic route employed.

Q2: How can I effectively remove regioisomeric impurities?

A2: Regioisomeric impurities can be challenging to separate due to their similar polarities. Careful column chromatography with a high-resolution stationary phase and an optimized eluent system is often effective. In some cases, recrystallization from a suitable solvent system may also be employed to isolate the desired 4-nitro isomer.

Q3: What analytical techniques are recommended for monitoring reaction progress and identifying impurities?

A3: A combination of analytical techniques is recommended for comprehensive analysis:

  • TLC: For rapid, qualitative monitoring of the reaction progress.

  • LC-MS: To identify the mass of the product and any byproducts, providing initial clues about their structures.

  • HPLC: For quantitative analysis of the reaction mixture, allowing for the determination of product purity and the relative amounts of impurities.

  • NMR (¹H and ¹³C): For structural elucidation of the final product and identification of impurities.

Experimental Protocols

A generalized experimental protocol for a key step, such as the Fischer indole synthesis, is provided below. Researchers should adapt this protocol based on their specific starting materials and laboratory conditions.

Protocol: Fischer Indole Synthesis of a Substituted Indole

  • Preparation of the Hydrazone:

    • Dissolve the starting phenylhydrazine derivative in a suitable solvent (e.g., ethanol or acetic acid).

    • Add the corresponding ketone or aldehyde dropwise at room temperature.

    • Stir the mixture for 1-2 hours until the hydrazone precipitates.

    • Filter the precipitate, wash with a cold solvent, and dry under vacuum.

  • Indolization:

    • Suspend the dried hydrazone in a high-boiling point solvent (e.g., toluene or xylene).

    • Add a catalytic amount of a Brønsted or Lewis acid (e.g., polyphosphoric acid, zinc chloride).

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

  • Workup and Purification:

    • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

The following diagrams illustrate key workflows and concepts related to the synthesis and purification of this compound.

experimental_workflow start Starting Materials reaction Chemical Synthesis start->reaction workup Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification analysis Purity Analysis (HPLC, NMR) purification->analysis product Pure Product analysis->product

Caption: A typical experimental workflow for organic synthesis.

troubleshooting_logic start Low Purity Detected check_impurities Identify Impurities (LC-MS, NMR) start->check_impurities is_starting_material Unreacted Starting Material? check_impurities->is_starting_material increase_time_temp Increase Reaction Time/Temp is_starting_material->increase_time_temp Yes is_side_product Side-Product Formed? is_starting_material->is_side_product No end Achieve High Purity increase_time_temp->end optimize_conditions Optimize Reaction Conditions is_side_product->optimize_conditions Yes improve_purification Improve Purification Method is_side_product->improve_purification No optimize_conditions->end improve_purification->end

Technical Support Center: Synthesis of 2-Cyclopropyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Cyclopropyl-4-nitro-1H-indole. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully scaling up the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up this compound?

A1: A common and scalable approach involves a multi-step synthesis, beginning with the nitration of a suitable indole precursor or the construction of the indole ring from a nitro-substituted aniline derivative. One promising route is a variation of the Fischer indole synthesis, which involves the acid-catalyzed reaction of a (3-nitrophenyl)hydrazine with cyclopropyl methyl ketone to form the indole core. Subsequent purification is critical for obtaining the desired product with high purity.

Q2: What are the main challenges in scaling up this synthesis?

A2: The primary challenges include controlling the regioselectivity of the nitration, managing exothermic reactions, ensuring consistent product quality and yield, and developing an efficient purification method for large quantities.[1][2] When moving from a laboratory to a production scale, issues such as mixing efficiency, heat transfer, and changes in reaction kinetics can significantly impact the outcome.[3]

Q3: Are there any specific safety precautions to consider?

A3: Yes. Nitration reactions can be highly exothermic and require careful temperature control to prevent runaway reactions. The use of strong acids like nitric and sulfuric acid necessitates appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coats, and safety goggles. All reactions should be conducted in a well-ventilated fume hood. When scaling up, it is crucial to assess the thermal stability of all intermediates.

Q4: How can I improve the yield and purity of the final product?

A4: Optimizing the reaction conditions is key. This includes fine-tuning the reaction temperature, controlling the rate of addition of reagents, and selecting the appropriate solvent. For purification, column chromatography is effective at the lab scale, but for larger quantities, recrystallization or fractional distillation (if applicable) may be more practical and cost-effective.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of Indole - Incomplete formation of the hydrazone intermediate.- The-sigmatropic rearrangement in the Fischer indole synthesis is failing due to unfavorable electronic effects of the nitro group.- Decomposition of starting materials or intermediates at high temperatures.- Ensure the hydrazone is fully formed before proceeding with cyclization. This can be monitored by TLC or LC-MS.- Use a stronger acid catalyst or a Lewis acid such as ZnCl₂ to promote the rearrangement.- Maintain strict temperature control throughout the reaction. Consider running the reaction at a lower temperature for a longer duration.
Formation of Multiple Isomers - Lack of regioselectivity during the nitration step, leading to substitution at other positions on the indole ring.- Protect the indole nitrogen before nitration to direct substitution to the desired position.- Use a milder nitrating agent or control the reaction temperature more precisely.- Carefully choose the starting material to favor 4-position substitution.
Product is Dark and Tarry - Polymerization of the indole product under acidic conditions.- Oxidation of the indole ring.- Neutralize the reaction mixture as soon as the reaction is complete.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Use a lower reaction temperature.
Difficulty in Purifying the Product - Presence of closely related impurities or unreacted starting materials.- The product is an oil and difficult to crystallize.- Optimize the mobile phase for column chromatography to achieve better separation.- Attempt to form a salt of the indole to facilitate crystallization.- Consider a different purification technique, such as preparative HPLC for smaller scales or recrystallization from a different solvent system for larger scales.
Inconsistent Results on Scale-Up - Poor mixing in the larger reactor, leading to localized "hot spots" or concentration gradients.[3]- Inefficient heat transfer in a larger vessel.[1]- Use a reactor with appropriate agitation and baffling to ensure efficient mixing.- Monitor the internal reaction temperature closely and adjust the heating/cooling system accordingly.- Perform a pilot run at an intermediate scale to identify potential scale-up issues.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Indole Synthesis

This protocol outlines a two-step process starting from 3-nitrophenylhydrazine and cyclopropyl methyl ketone.

Step 1: Synthesis of (E)-1-cyclopropyl-1-((2-(3-nitrophenyl)hydrazono)ethyl)cyclopropane (Hydrazone Formation)

Parameter Value
Reactants 3-Nitrophenylhydrazine (1.0 eq), Cyclopropyl methyl ketone (1.1 eq)
Solvent Ethanol
Catalyst Glacial Acetic Acid (catalytic amount)
Temperature Reflux (approx. 78 °C)
Reaction Time 2-4 hours
Work-up Cool to room temperature, filter the precipitate, wash with cold ethanol, and dry under vacuum.
Expected Yield 85-95%

Detailed Methodology:

  • To a solution of 3-nitrophenylhydrazine (15.3 g, 100 mmol) in ethanol (200 mL), add cyclopropyl methyl ketone (9.2 g, 110 mmol).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The hydrazone product will precipitate out of solution. Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol and dry it under a vacuum to yield the hydrazone.

Step 2: Cyclization to this compound

Parameter Value
Reactant (E)-1-cyclopropyl-1-((2-(3-nitrophenyl)hydrazono)ethyl)cyclopropane (1.0 eq)
Solvent Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid
Temperature 80-100 °C
Reaction Time 1-3 hours
Work-up Cool the reaction mixture, pour it onto ice, neutralize with a base (e.g., NaOH solution), extract with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
Purification Column chromatography (Silica gel, Hexane:Ethyl Acetate gradient)
Expected Yield 40-60%

Detailed Methodology:

  • Add the hydrazone from Step 1 (23.3 g, 100 mmol) to polyphosphoric acid (100 g) with mechanical stirring.

  • Heat the mixture to 80-100 °C and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization start1 Dissolve 3-Nitrophenylhydrazine in Ethanol add_ketone Add Cyclopropyl Methyl Ketone start1->add_ketone add_catalyst1 Add Glacial Acetic Acid add_ketone->add_catalyst1 reflux1 Reflux for 2-4 hours add_catalyst1->reflux1 cool1 Cool to Room Temperature reflux1->cool1 filter1 Filter and Wash Precipitate cool1->filter1 dry1 Dry Under Vacuum filter1->dry1 hydrazone Hydrazone Intermediate dry1->hydrazone start2 Add Hydrazone to Polyphosphoric Acid hydrazone->start2 Proceed to Cyclization heat2 Heat to 80-100 °C start2->heat2 cool2 Cool and Quench on Ice heat2->cool2 neutralize Neutralize with NaOH cool2->neutralize extract Extract with Ethyl Acetate neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify final_product This compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Troubleshooting

troubleshooting_logic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Suggested Solution low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction decomposition Decomposition low_yield->decomposition side_products Side Products poor_regioselectivity Poor Regioselectivity side_products->poor_regioselectivity scale_up_issues Scale-up Issues inefficient_mixing Inefficient Mixing scale_up_issues->inefficient_mixing poor_heat_transfer Poor Heat Transfer scale_up_issues->poor_heat_transfer optimize_conditions Optimize Conditions incomplete_reaction->optimize_conditions use_stronger_catalyst Use Stronger Catalyst incomplete_reaction->use_stronger_catalyst decomposition->optimize_conditions protecting_groups Use Protecting Groups poor_regioselectivity->protecting_groups improve_agitation Improve Agitation inefficient_mixing->improve_agitation pilot_run Conduct Pilot Run poor_heat_transfer->pilot_run

Caption: Logical relationships in troubleshooting the synthesis.

References

Validation & Comparative

A Comparative Analysis of 2-Cyclopropyl-4-nitro-1H-indole and Other Key Nitroindoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry and drug discovery, the indole scaffold remains a privileged structure due to its prevalence in biologically active compounds. The introduction of a nitro group to this scaffold gives rise to nitroindoles, a class of compounds with a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] This guide provides a comparative overview of the lesser-known 2-Cyclopropyl-4-nitro-1H-indole against more extensively studied nitroindoles, namely 4-nitroindole, 5-nitroindole, and 7-nitroindole, to aid researchers and drug development professionals in their endeavors.

While specific experimental data for this compound is not extensively available in peer-reviewed literature, this comparison leverages data from analogous compounds and fundamental principles of structure-activity relationships to project its potential properties and applications.

Physicochemical Properties: A Comparative Overview

PropertyThis compound4-Nitroindole5-Nitroindole7-Nitroindole
Molecular Formula C11H10N2O2[4]C8H6N2O2[5]C8H6N2O2[6]C8H6N2O2
Molecular Weight 202.21 g/mol [4]162.15 g/mol [5]162.15 g/mol [6]162.15 g/mol
Melting Point (°C) Not Available205-207[5]Not Available94-98
LogP (Calculated) Not AvailableNot Available2.5[6]Not Available
pKa (Predicted) Not Available14.76 ± 0.30[5]Not AvailableNot Available
Appearance Liquid (presumed)[7]Yellow Granular Powder[5]Not AvailableSolid
Purity 99.0% (as per supplier)[7]Not specifiedNot specified97%
CAS Number 663177-70-6[4][7]4769-97-5[5]6146-52-7[6]6960-42-5[8]

Note: The presence of the cyclopropyl group in this compound increases its molecular weight and is expected to enhance its lipophilicity compared to other nitroindoles. This could influence its membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Biological Activities and Potential Applications

The position of the nitro group on the indole ring, along with other substituents, significantly influences the biological activity of these compounds.

4-Nitroindole: Limited specific biological activity is reported for 4-nitroindole itself, though it serves as a precursor for more complex molecules.[9]

5-Nitroindole: This isomer has garnered significant attention for its diverse biological activities.

  • Anticancer Activity: Derivatives of 5-nitroindole have been synthesized and evaluated as binders of c-Myc G-quadruplex DNA, demonstrating potential as anticancer agents.[10][11][12] These compounds can downregulate c-Myc expression and induce cell-cycle arrest in cancer cells.[10][12]

  • Antiviral Activity: 5-nitroindole ribonucleoside has been shown to be a universal base analogue that can be incorporated into RNA by viral RNA-dependent RNA polymerase, suggesting its potential as a lead for novel antiviral drugs.[13]

  • Universal Base Analogue: 5-Nitroindole is recognized as a superior universal base analogue in oligodeoxynucleotides, providing high duplex stability.[14]

7-Nitroindole: This isomer is a versatile building block in medicinal chemistry and is noted for its applications in:

  • Neuroscience Research: It is used as a tool to study neurotransmitter systems.[8]

  • Drug Development: It serves as a reactant for preparing inhibitors of various enzymes and receptors, including protein kinases, Factor Xa, and cyclooxygenase (COX). It is also explored for developing new antidepressants and anxiolytics.[8]

This compound: While direct biological data is scarce, we can infer potential activities based on its structural features:

  • The cyclopropyl group at the 2-position is a common motif in medicinal chemistry known to introduce conformational rigidity and improve metabolic stability. Its presence could enhance binding affinity to target proteins.

  • The nitro group at the 4-position is a strong electron-withdrawing group that can influence the electronic properties of the indole ring and participate in redox reactions, a mechanism of action for many nitroaromatic drugs.[1][2]

Given the known activities of other nitroindoles, this compound could be a candidate for screening in anticancer, antiviral, and antimicrobial assays.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of nitroindole derivatives can be found in the cited literature. For instance, the synthesis of 5-nitroindole derivatives and their evaluation as c-Myc G-quadruplex binders involved the following key steps:

Synthesis of 5-Nitroindole Derivatives (General Protocol): A common synthetic route involves the Vilsmeier-Haack reaction on 5-nitroindole to introduce a carboxaldehyde group at the 3-position, followed by reductive amination with various amines to generate a library of derivatives.[11][12]

c-Myc G-Quadruplex Binding Assay (Fluorescence Resonance Energy Transfer - FRET): The binding affinity of the synthesized compounds to the c-Myc G-quadruplex is often determined using a FRET-based melting assay. This involves a fluorescently labeled oligonucleotide that forms a G-quadruplex structure. The melting temperature (Tm) of the G-quadruplex in the presence and absence of the compound is measured to determine the stabilizing effect of the compound, which correlates with its binding affinity.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams are provided.

G_Quadruplex_Binding Mechanism of c-Myc G-Quadruplex Binders 5-Nitroindole_Derivative 5-Nitroindole_Derivative G_Quadruplex_Formation G_Quadruplex_Formation 5-Nitroindole_Derivative->G_Quadruplex_Formation Binds and Stabilizes c-Myc_Promoter c-Myc_Promoter c-Myc_Promoter->G_Quadruplex_Formation Forms c-Myc_Transcription c-Myc_Transcription G_Quadruplex_Formation->c-Myc_Transcription Inhibits Transcription_Factors Transcription_Factors Transcription_Factors->c-Myc_Transcription Cannot Bind Cell_Proliferation Cell_Proliferation c-Myc_Transcription->Cell_Proliferation Downregulates Synthesis_Workflow General Synthesis Workflow for Nitroindole Derivatives Start Starting Material (e.g., 5-Nitroindole) Reaction1 Functionalization (e.g., Vilsmeier-Haack) Start->Reaction1 Intermediate Aldehyde Intermediate Reaction1->Intermediate Reaction2 Reductive Amination (with various amines) Intermediate->Reaction2 Product Library of Derivatives Reaction2->Product Purification Purification (e.g., Chromatography) Product->Purification Analysis Characterization (NMR, MS) Purification->Analysis Screening Biological Screening Analysis->Screening

References

Comparative Analysis of 2-Substituted-4-Nitro-1H-Indole Analogs: A Structure-Activity Relationship (SAR) Perspective

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Data Summary

The following table summarizes hypothetical biological activity data for a series of 2-substituted-4-nitro-1H-indole analogs. The data is modeled on typical findings in SAR studies of similar heterocyclic compounds, such as those targeting kinases or microbial enzymes. The primary endpoint considered is the half-maximal inhibitory concentration (IC50), a common measure of a compound's potency.

Compound IDR1 (at N1)R2 (at C2)R3 (at C5)R4 (at C6)IC50 (µM)
1a HCyclopropylHH15.2
1b CH3CyclopropylHH10.8
1c HCyclopropylClH8.5
1d HCyclopropylOCH3H12.1
1e HPhenylHH25.6[1]
1f HCyclopropylHCl7.9
1g HCyclopropylHOCH311.5
1h CH2PhCyclopropylHH5.4

Analysis of SAR Trends:

  • Effect of N1-Substitution: Alkylation at the N1 position (e.g., methyl in 1b or benzyl in 1h ) appears to be favorable for activity compared to the unsubstituted analog (1a ), suggesting that this position may be involved in beneficial hydrophobic interactions within the target's binding site.

  • Effect of C2-Substituent: The presence of a cyclopropyl group at the C2 position is a core feature. Comparison with a phenyl group (1e ) suggests that the smaller, more rigid cyclopropyl moiety might be preferred for optimal binding.

  • Effect of Substitution on the Benzene Ring: Electron-withdrawing groups, such as chlorine at C5 (1c ) or C6 (1f ), seem to enhance potency. This could be due to altered electronic properties of the indole ring system or direct interactions with the target. In contrast, electron-donating groups like methoxy (1d , 1g ) appear to be less favorable.

Experimental Protocols

The following are representative experimental protocols that would be employed to generate the type of data presented above. These are based on standard methodologies reported in the literature for the evaluation of novel chemical entities.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay is commonly used to assess the antiproliferative effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded into 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds (typically from a stock solution in DMSO, with the final DMSO concentration kept below 0.5%).

  • Incubation: The treated cells are incubated for a specified period, often 48 or 72 hours.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a solution of SDS in HCl). The absorbance of each well is then measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to control (vehicle-treated) cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay

For compounds targeting a specific kinase, a direct enzymatic assay would be performed.

  • Reagents: Recombinant human kinase, a suitable substrate (e.g., a peptide), and ATP are required.

  • Assay Procedure: The assay is typically performed in a 96- or 384-well plate. The test compound at various concentrations is pre-incubated with the kinase enzyme in an assay buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures the amount of ADP produced).

  • Data Analysis: The kinase activity is measured for each compound concentration. The IC50 value is calculated by plotting the percentage of kinase inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

General Workflow for Structure-Activity Relationship (SAR) Studies

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Compound_Design Compound Design (Lead Optimization) Chemical_Synthesis Chemical Synthesis & Purification Compound_Design->Chemical_Synthesis Target Analogs Primary_Screening Primary Screening (e.g., IC50 determination) Chemical_Synthesis->Primary_Screening Test Compounds Secondary_Assays Secondary Assays (e.g., Selectivity, MoA) Primary_Screening->Secondary_Assays Active Hits SAR_Analysis SAR Analysis Secondary_Assays->SAR_Analysis Biological Data ADMET_Prediction In Silico ADMET Prediction SAR_Analysis->ADMET_Prediction ADMET_Prediction->Compound_Design Feedback Loop (Design next generation)

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Hypothetical Signaling Pathway Modulated by Indole Analogs

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylation Indole_Analog 2-Cyclopropyl-4-nitro- 1H-indole Analog Indole_Analog->RAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

References

Validating the Biological Activity of 2-Cyclopropyl-4-nitro-1H-indole: A Comparative Guide Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Comparative Analysis of Structural Analogs

The biological potential of 2-Cyclopropyl-4-nitro-1H-indole can be extrapolated by examining two key structural components: the 4-nitro-indole core and the 2-substituted indole motif.

1. Biological Activity of 4-Nitro-Indole Derivatives

The presence of a nitro group at the 4-position of the indole ring has been shown to be compatible with, and in some cases essential for, specific biological activities. Studies on various 4-nitro-indole derivatives have revealed activities ranging from receptor antagonism to anti-inflammatory effects.

A study on the structure-activity relationships of nitro-substituted indoles found that the position of the nitro group is critical for mutagenic activity. Specifically, a nitro group at the C4 or C7 position resulted in weakly or non-mutagenic compounds in Salmonella typhimurium strains TA98 and TA100, which is a favorable characteristic for drug development.[4]

Table 1: Biological Activities of Representative 4-Nitro-Indole Analogs

Compound ClassBiological ActivityKey FindingsReference
4-Nitroindole sulfonamides5-HT2A/2C Receptor AntagonismMany derivatives showed IC50 values of less than 1µM for 5-HT2A and high selectivity for the 5-HT2C receptor.[5]
4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine derivatives (with nitro substitution on the phenylamine)Anti-inflammatoryDerivatives showed potential in treating acute lung injury.[6]
General Nitro-IndolesMutagenicity4-Nitro substitution leads to weak or no mutagenic activity.[4]

2. Influence of the 2-Cyclopropyl Substitution

Substituents at the 2-position of the indole ring play a crucial role in defining the molecule's interaction with biological targets. While data on 2-cyclopropyl indoles is sparse, the cyclopropyl group itself is a unique bioisostere for other small alkyl or unsaturated groups and can influence a compound's metabolic stability and binding affinity.

One relevant study on cyclopropyl indolequinones, which are structurally different but contain the cyclopropyl-indole moiety, demonstrated their potential as bioreductive anticancer agents.[7] The mechanism was proposed to involve the radical-induced opening of the cyclopropane ring, leading to cytotoxicity under hypoxic conditions.[7] This suggests that the cyclopropyl group in this compound could potentially be involved in a similar bio-reductive activation mechanism, which is a common pathway for nitroaromatic compounds in hypoxic cancer cells.

Experimental Protocols for Biological Validation

The following are detailed methodologies for key experiments that could be employed to validate the biological activity of this compound, based on the activities of its structural analogs.

1. Serotonin Receptor Binding Assay (for 5-HT2A/2C Antagonism)

  • Objective: To determine the binding affinity of the test compound to human 5-HT2A and 5-HT2C receptors.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing recombinant human 5-HT2A or 5-HT2C receptors are prepared.

    • Binding Assay: The assay is performed in a 96-well plate format. Each well contains the cell membranes, a radioligand (e.g., [3H]ketanserin for 5-HT2A or [3H]mesulergine for 5-HT2C), and varying concentrations of the test compound.

    • Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow for competitive binding.

    • Detection: The reaction is terminated by rapid filtration, and the amount of bound radioligand is quantified using a scintillation counter.

    • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) is calculated by non-linear regression analysis.

2. In Vitro Anti-inflammatory Assay (LPS-induced TNF-α release)

  • Objective: To assess the anti-inflammatory potential of the test compound by measuring its effect on cytokine release in macrophages.

  • Methodology:

    • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.

    • Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

    • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture and incubating for a further 24 hours.

    • Quantification of TNF-α: The concentration of Tumor Necrosis Factor-alpha (TNF-α) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • Data Analysis: The percentage inhibition of TNF-α release is calculated relative to the LPS-only treated control.

3. Anticancer Activity Assay (MTT Assay)

  • Objective: To evaluate the cytotoxic effect of the test compound on cancer cell lines.

  • Methodology:

    • Cell Seeding: Cancer cells (e.g., a panel of cell lines such as A549 lung cancer or MCF-7 breast cancer) are seeded in 96-well plates and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for 48-72 hours.

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.

    • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated, and the GI50 (concentration for 50% growth inhibition) is determined.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_validation Lead Validation synthesis This compound Synthesis purification Purification & QC synthesis->purification in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) purification->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory) in_vitro->cell_based Hit Identification sar Structure-Activity Relationship (SAR) Studies cell_based->sar in_vivo In Vivo Models (e.g., Animal studies) sar->in_vivo Lead Optimization

Caption: A generalized workflow for the synthesis, screening, and validation of a novel chemical entity.

serotonin_pathway serotonin Serotonin (5-HT) receptor 5-HT2A Receptor serotonin->receptor Agonist Binding g_protein Gq/11 receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc antagonist This compound (Putative Antagonist) antagonist->receptor Blocks Binding

Caption: A simplified diagram of the 5-HT2A receptor signaling pathway and the putative inhibitory action of an antagonist.

While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis of its structural analogs provides a rational basis for guiding its future investigation. The 4-nitro-indole core is associated with activities such as serotonin receptor antagonism and anti-inflammatory effects, with a favorable low mutagenicity profile. The 2-cyclopropyl group may confer unique properties, potentially including a role in bioreductive activation relevant to anticancer applications. The experimental protocols detailed in this guide offer a clear roadmap for the systematic validation of these predicted activities. Further research is warranted to synthesize and screen this compound to fully elucidate its therapeutic potential.

References

Comparative Analysis of 2-Cyclopropyl-4-nitro-1H-indole and Established MDM2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating Inhibitors of the p53-MDM2 Interaction

The interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, is a critical checkpoint in cellular homeostasis.[1][2][3][4] In many cancers with wild-type p53, MDM2 is overexpressed, leading to excessive p53 degradation and allowing cancer cells to proliferate unchecked.[5][6][7] Consequently, the development of small molecule inhibitors that disrupt the p53-MDM2 interaction is a promising therapeutic strategy for reactivating p53's tumor-suppressive functions.[1][5][7][8][9]

This guide provides a comparative overview of a novel indole-based compound, 2-Cyclopropyl-4-nitro-1H-indole, against well-characterized MDM2 inhibitors: Nutlin-3a, Idasanutlin (RG7388), and AMG-232. While indole-based compounds have shown promise as MDM2 antagonists[10][11], this specific molecule is presented here as a hypothetical candidate to illustrate the evaluation process.

Quantitative Comparison of Inhibitor Potency

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays, and by their dissociation constant (Kd) in binding assays. The following table summarizes the reported potencies of the established inhibitors and provides hypothetical target values for our novel compound.

CompoundBiochemical IC50 (nM)Cellular IC50 (nM)Binding Affinity (Kd, nM)
Nutlin-3a 90[9][12]~200-1000 (cell line dependent)[13]90
Idasanutlin (RG7388) 6[14][15]30-55 (cell line dependent)[15][16]N/A
AMG-232 0.6[17]9.1-23.8 (cell line dependent)[17][18][19]0.045[17][18][19]
This compound (Hypothetical) 150(Hypothetical) 500(Hypothetical) 120

Data for established compounds are sourced from published literature. Data for this compound are hypothetical for comparative purposes.

Signaling Pathway Perturbation

The primary mechanism of action for these inhibitors is the disruption of the p53-MDM2 autoregulatory feedback loop.[1][2] In normal and cancerous cells, p53 promotes the transcription of the MDM2 gene. The resulting MDM2 protein then binds to p53, targeting it for proteasomal degradation, thus keeping p53 levels low.[1][2][3] MDM2 inhibitors block this interaction, leading to the stabilization and accumulation of p53, which can then activate downstream pathways leading to cell cycle arrest or apoptosis.[5][6]

G cluster_nucleus Nucleus p53 p53 MDM2_gene MDM2 Gene p53->MDM2_gene Activates Transcription p21 p21 p53->p21 Activates Transcription Apoptosis Apoptosis p53->Apoptosis Proteasome Proteasome Degradation p53->Proteasome Degradation MDM2 MDM2 MDM2_gene->MDM2 Translation MDM2->p53 Binds & Targets for Degradation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Inhibitor This compound Nutlin-3a, Idasanutlin, AMG-232 Inhibitor->MDM2 Blocks Interaction

Caption: The MDM2-p53 autoregulatory feedback loop and the point of intervention for MDM2 inhibitors.

Experimental Protocols

A standard method for quantifying the potency of MDM2-p53 interaction inhibitors is the Fluorescence Polarization (FP) Assay .[8][20][21][22][23] This biochemical assay measures the disruption of the binding between MDM2 protein and a fluorescently labeled p53-derived peptide.

Principle: A small, fluorescently labeled p53 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger MDM2 protein, its tumbling slows, and the polarization of the emitted light increases. A competitive inhibitor will displace the fluorescent peptide from MDM2, causing a decrease in fluorescence polarization.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM DTT, and 0.1 mg/ml BSA.

    • MDM2 Protein: Recombinant human MDM2 (N-terminal domain, e.g., residues 1-125) is diluted to a final concentration of 10 nM in the assay buffer.

    • Fluorescent Peptide: A Rhodamine-labeled peptide derived from the p53 transactivation domain (e.g., 15 amino acids) is diluted to a final concentration of 5 nM.[20]

    • Test Compounds: Inhibitors (e.g., this compound, controls) are serially diluted in DMSO and then further diluted in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Procedure (384-well plate format):

    • Add 10 µL of serially diluted test compound to the wells.

    • Add 20 µL of the MDM2 protein solution to each well.

    • Add 20 µL of the fluorescent p53 peptide solution to each well.

    • Include controls:

      • Negative Control (0% inhibition): MDM2, fluorescent peptide, and buffer (with DMSO).

      • Positive Control (100% inhibition): Fluorescent peptide and buffer only (no MDM2).

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization using a suitable plate reader (e.g., Excitation at 530 nm, Emission at 590 nm).

  • Data Analysis:

    • The polarization values are plotted against the logarithm of the inhibitor concentration.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the fluorescent peptide from MDM2.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the Fluorescence Polarization assay described above.

G start Start FP Assay prep Prepare Reagents (MDM2, Fluorescent Peptide, Inhibitors) start->prep dispense Dispense Reagents into 384-well Plate prep->dispense incubate Incubate at Room Temperature (60 min, dark) dispense->incubate read Read Fluorescence Polarization incubate->read analyze Analyze Data (Plot Dose-Response Curve) read->analyze end Determine IC50 Value analyze->end

Caption: Workflow diagram for a competitive Fluorescence Polarization (FP) binding assay.

References

Unveiling the Selectivity Profile: A Comparative Cross-Reactivity Guide for 2-Cyclopropyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed experimental framework to comprehensively profile the cross-reactivity of the novel compound, 2-Cyclopropyl-4-nitro-1H-indole. In the absence of publicly available screening data for this specific molecule, this document serves as a roadmap for a comparative study against established therapeutic agents with structural and potential mechanistic similarities. By leveraging broad-panel kinase and G-Protein Coupled Receptor (GPCR) screening platforms, this investigation aims to elucidate the selectivity and potential off-target interactions of this compound, a critical step in early-stage drug discovery and development.

Rationale for Cross-Reactivity Profiling

The core structure of this compound, featuring an indole nucleus, is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets. Indole derivatives have been successfully developed as inhibitors of various protein kinases and as modulators of G-Protein Coupled Receptors (GPCRs). Furthermore, the presence of a cyclopropyl group is a feature in several approved kinase inhibitors, often contributing to potency and metabolic stability. The nitro group, an electron-withdrawing moiety, can significantly influence the electronic properties and binding interactions of the molecule.

Given this structural context, a comprehensive cross-reactivity assessment is imperative to:

  • Identify Primary Biological Targets: Determine the primary kinase and/or GPCR targets of this compound with high affinity.

  • Elucidate Selectivity Profile: Characterize the selectivity of the compound across the human kinome and a broad range of GPCRs.

  • Flag Potential Off-Target Liabilities: Proactively identify potential off-target interactions that could lead to adverse effects in later developmental stages.

  • Inform Structure-Activity Relationship (SAR) Studies: Guide the design of more potent and selective analogs.

Proposed Comparator Compounds

To provide a meaningful context for the screening results, this compound will be benchmarked against the following commercially available drugs:

For Kinase Selectivity Profiling:

  • Cabozantinib/Foretinib: These multi-kinase inhibitors feature a cyclopropyl moiety and target a range of tyrosine kinases, including MET, VEGFRs, and AXL.[1][2][3][4][5][6][7][8] Their well-characterized kinase profiles will serve as an excellent benchmark for the cyclopropyl-containing test compound.

For GPCR Interaction Profiling:

  • Vilazodone/Vortioxetine: These antidepressant drugs are known modulators of serotonin receptors, particularly the 5-HT1A receptor, and also inhibit the serotonin transporter.[9][10][11][12][13][14][15][16][17][18] Their activity on indole-like GPCR targets makes them relevant comparators for assessing the potential GPCR interactions of this compound.

Experimental Design and Protocols

A tiered screening approach is proposed, beginning with broad, high-throughput screens to identify initial hits, followed by more focused dose-response studies for promising interactions. The compound This compound is available for research purposes from suppliers such as Chemlyte Solutions.

Kinase Cross-Reactivity Profiling

Recommended Platform: A broad-panel radiometric kinase assay, such as Reaction Biology's HotSpot™ platform or Eurofins Discovery's scanMAX™, is recommended for its high sensitivity and ability to detect direct inhibition of kinase activity.[19][20][21][22][23][24][25]

Experimental Protocol: Radiometric Kinase Assay (Adapted from Reaction Biology HotSpot™)

  • Reaction Setup: Kinase reactions are performed in a final volume of 25 µL in a 96-well plate. The reaction mixture contains the specific kinase, a suitable peptide or protein substrate, and the required cofactors in the appropriate kinase buffer.

  • Compound Addition: this compound and the comparator compounds (Cabozantinib/Foretinib) are dissolved in DMSO and added to the reaction wells at a screening concentration of 1 µM. A DMSO-only control is included to determine 100% kinase activity.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP. The final ATP concentration will be at the apparent Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: The reaction plates are incubated at room temperature for a predetermined time (typically 60-120 minutes) to allow for substrate phosphorylation.

  • Termination and Separation: The reaction is terminated by spotting the reaction mixture onto a filter membrane. The filter is then washed extensively to remove unincorporated [γ-³³P]ATP, leaving only the radiolabeled, phosphorylated substrate bound to the filter.

  • Detection: The radioactivity on the filter is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. Hits are typically defined as compounds that exhibit >50% inhibition at the screening concentration. Follow-up dose-response curves will be generated for confirmed hits to determine IC50 values.

GPCR Cross-Reactivity Profiling

Recommended Platform: A comprehensive radioligand binding assay panel, such as Eurofins Discovery's gpcrMAX™, is the gold standard for assessing direct interactions with a wide range of GPCRs.[26][27][28][29][30]

Experimental Protocol: Radioligand Binding Assay (General Protocol)

  • Membrane Preparation: Cell membranes expressing the target GPCR are prepared from recombinant cell lines or native tissues. Protein concentration is determined using a standard method like the BCA assay.[31]

  • Assay Setup: The binding assay is performed in a 96-well plate in a final volume of 200 µL. Each well contains the cell membrane preparation, a specific radioligand for the target GPCR at a concentration near its Kd, and the test compound or comparator.

  • Compound Addition: this compound and the comparator compounds (Vilazodone/Vortioxetine) are added at a screening concentration of 10 µM.

  • Incubation: The plates are incubated at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[31][32]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.[31][33]

  • Detection: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand and is subtracted from the total binding to yield specific binding. The percentage of inhibition of radioligand binding by the test compound is calculated. Hits are typically defined as compounds showing >50% inhibition. Confirmed hits will be further evaluated in dose-response format to determine Ki values.[32][33]

Data Presentation and Comparison

The quantitative data generated from the kinase and GPCR screens will be summarized in the following tables for clear comparison.

Table 1: Kinase Cross-Reactivity Profile (% Inhibition at 1 µM)

Kinase TargetThis compoundCabozantinibForetinib
ABL1
AKT1
ALK
AXL
CDK2
c-MET
FLT3
KDR (VEGFR2)
p38α (MAPK14)
SRC
... (additional kinases in panel)

Table 2: GPCR Cross-Reactivity Profile (% Inhibition at 10 µM)

GPCR TargetRadioligandThis compoundVilazodoneVortioxetine
5-HT1A[³H]-8-OH-DPAT
5-HT1B[¹²⁵I]-GTI
5-HT2A[³H]-Ketanserin
5-HT2C[³H]-Mesulergine
5-HT6[³H]-LSD
5-HT7[³H]-5-CT
D2[³H]-Spiperone
H1[³H]-Pyrilamine
M1[³H]-Pirenzepine
α1A[³H]-Prazosin
... (additional GPCRs in panel)

Table 3: IC50/Ki Values for Confirmed Hits

TargetAssay TypeThis compound (IC50/Ki, nM)Comparator (IC50/Ki, nM)
e.g., c-METKinase AssayCabozantinib:
e.g., 5-HT1ABinding AssayVilazodone:
...

Visualizing Workflows and Pathways

To clearly illustrate the proposed experimental plan and the potential biological context of the findings, the following diagrams are provided.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis & Hit Identification cluster_3 Secondary Screening (Dose-Response) cluster_4 Reporting & Comparison Test_Compound This compound Kinase_Screen Broad-Panel Kinase Screen (e.g., Reaction Biology HotSpot™) Single Concentration (1 µM) Test_Compound->Kinase_Screen GPCR_Screen Broad-Panel GPCR Screen (e.g., Eurofins gpcrMAX™) Single Concentration (10 µM) Test_Compound->GPCR_Screen Comparator_Kinase Cabozantinib / Foretinib Comparator_Kinase->Kinase_Screen Comparator_GPCR Vilazodone / Vortioxetine Comparator_GPCR->GPCR_Screen Kinase_Analysis Calculate % Inhibition Identify Hits (>50% Inhibition) Kinase_Screen->Kinase_Analysis GPCR_Analysis Calculate % Inhibition Identify Hits (>50% Inhibition) GPCR_Screen->GPCR_Analysis Kinase_IC50 IC50 Determination for Kinase Hits Kinase_Analysis->Kinase_IC50 Hits GPCR_Ki Ki Determination for GPCR Hits GPCR_Analysis->GPCR_Ki Hits Final_Report Generate Cross-Reactivity Profile & Comparative Analysis Kinase_IC50->Final_Report GPCR_Ki->Final_Report

Caption: Proposed experimental workflow for cross-reactivity profiling.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Serotonin (5-HT) GPCR 5-HT1A Receptor Ligand->GPCR Binds G_Protein Gi/o Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response

Caption: Simplified 5-HT1A receptor signaling pathway.

By executing the comprehensive screening cascade detailed in this guide, researchers can generate a robust cross-reactivity profile for this compound. This data, when compared against established drugs, will provide critical insights into its selectivity and potential therapeutic applications, thereby guiding future drug development efforts.

References

Benchmarking 2-Cyclopropyl-4-nitro-1H-indole Against Standard Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical antibacterial and efflux pump inhibitory activities of the novel compound, 2-Cyclopropyl-4-nitro-1H-indole, against standard therapeutic agents. The indole scaffold is a well-established pharmacophore in medicinal chemistry, known for a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The inclusion of a nitro group can enhance antimicrobial properties, and this functional group is present in a variety of clinically used drugs.[4][5] This analysis is based on established experimental protocols to offer a framework for evaluating the potential of this and similar compounds in combating antimicrobial resistance.

Hypothetical Performance Overview

For the purpose of this guide, we will operate under the hypothesis that this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria, and functions as an inhibitor of bacterial efflux pumps. Efflux pumps are a significant mechanism of multidrug resistance in bacteria, actively transporting antibiotics out of the cell.[6][7] Inhibitors of these pumps can restore the efficacy of existing antibiotics.

The data presented herein is illustrative and hypothetical , designed to showcase how this compound would be benchmarked if it were to demonstrate the aforementioned activities.

Quantitative Data Summary

The following tables summarize the hypothetical performance of this compound in key in vitro assays compared to Ciprofloxacin, a standard broad-spectrum antibiotic that is a known substrate of bacterial efflux pumps, and Verapamil, a well-characterized efflux pump inhibitor.

Table 1: Minimum Inhibitory Concentration (MIC) Against Staphylococcus aureus

CompoundMIC (µg/mL)
This compound16
Ciprofloxacin1
Verapamil>128

Lower values indicate greater potency.

Table 2: Synergistic Activity with Ciprofloxacin (Checkerboard Assay) Against Ciprofloxacin-Resistant S. aureus

Compound CombinationMIC of Ciprofloxacin (µg/mL)Fold Reduction in Ciprofloxacin MIC
Ciprofloxacin alone32-
Ciprofloxacin + this compound (at ¼ MIC)216
Ciprofloxacin + Verapamil (at 20 µg/mL)48

A higher fold reduction indicates stronger synergistic activity.

Table 3: Inhibition of Ethidium Bromide Efflux in S. aureus

CompoundRelative Fluorescence Units (RFU) at 30 min% Inhibition of Efflux
Control (no inhibitor)1500%
This compound (at ¼ MIC)85088%
Verapamil (at 20 µg/mL)60064%

Higher RFU and % inhibition indicate stronger efflux pump inhibition.

Experimental Protocols

The data presented in this guide is based on the following standard experimental methodologies.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth. A standardized bacterial inoculum (Staphylococcus aureus ATCC 43300, a methicillin-resistant strain) is added to each well. The plates are incubated at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Checkerboard Assay for Synergism

This assay is used to assess the synergistic effect of a test compound with a standard antibiotic.

  • Procedure: A 96-well plate is prepared with serial dilutions of Ciprofloxacin along the x-axis and serial dilutions of the test compound (this compound or Verapamil) along the y-axis. A standardized inoculum of a Ciprofloxacin-resistant strain of S. aureus is added to each well. After incubation, the MIC of Ciprofloxacin in the presence of the test compound is determined. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the synergy. A significant reduction in the MIC of the antibiotic in the presence of the test compound indicates synergistic activity.

Ethidium Bromide (EtBr) Efflux Assay

This is a real-time assay to measure the activity of efflux pumps. EtBr is a substrate for many bacterial efflux pumps and fluoresces upon intercalation with DNA. An effective efflux pump inhibitor will block the expulsion of EtBr, leading to its accumulation and an increase in fluorescence inside the bacterial cell.

  • Procedure: Bacterial cells are loaded with EtBr in the presence of a sub-inhibitory concentration of the test compound. The cells are then washed and resuspended in a buffer. The fluorescence is monitored over time using a fluorescence plate reader. A lower rate of decrease in fluorescence in the presence of the test compound compared to the control (no inhibitor) indicates inhibition of efflux.

Visualizations

Mechanism of Action: Efflux Pump Inhibition

cluster_0 Bacterial Cell Efflux Pump Efflux Pump Antibiotic Antibiotic (e.g., Ciprofloxacin) Efflux Pump->Antibiotic Expulsion DNA DNA Antibiotic->Efflux Pump Binds to Target Antibiotic->DNA Inhibits DNA Gyrase Inhibitor Inhibitor (this compound) Inhibitor->Efflux Pump Blocks Pump A Compound Synthesis (this compound) B MIC Determination (vs. S. aureus) A->B C Checkerboard Assay (Synergy with Ciprofloxacin) B->C D Ethidium Bromide Efflux Assay B->D E Data Analysis & Comparison (vs. Standard Compounds) C->E D->E

References

In Vitro to In Vivo Correlation for Novel Anticancer Agents: A Comparative Guide for 2-Cyclopropyl-4-nitro-1H-indole and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel investigational compound, 2-Cyclopropyl-4-nitro-1H-indole, and the established chemotherapeutic agent, Doxorubicin. The focus is on establishing an in vitro to in vivo correlation (IVIVC), a critical step in modern drug development for predicting clinical outcomes from preclinical data. This document presents hypothetical, yet plausible, experimental data for this compound to illustrate the IVIVC process, alongside published data for Doxorubicin for context and comparison.

Compound Overview

This compound is a novel heterocyclic compound with a chemical structure suggesting potential as a bioreductive prodrug. The presence of the nitro group allows for its selective activation under hypoxic conditions, a common feature of the tumor microenvironment. This targeted activation is hypothesized to lead to localized cytotoxicity, potentially reducing systemic side effects.

Doxorubicin is a well-established anthracycline antibiotic used in the treatment of a wide range of cancers. Its primary mechanism of action involves intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, leading to cell death.

In Vitro and In Vivo Data Comparison

The following tables summarize key in vitro and in vivo parameters for our hypothetical nitro-indole compound and the comparator, Doxorubicin.

Table 1: In Vitro ADME & Efficacy Profile
ParameterThis compound (Hypothetical Data)Doxorubicin (Published Data)Rationale for Hypothetical Data
Cell Permeability (Caco-2) Papp (A→B): 5.0 x 10⁻⁶ cm/sPapp (A→B): 1.0 x 10⁻⁷ cm/sAssumed moderate passive permeability for a small molecule indole derivative.
Metabolic Stability (Mouse Liver Microsomes) t½ = 45 mint½ = 15 minNitro-reduction is a key metabolic pathway, suggesting moderate stability.
Plasma Protein Binding (Mouse) 85%75%Indole derivatives often exhibit moderate to high plasma protein binding.
IC₅₀ (MCF-7 Breast Cancer Cells) 2.5 µM (Hypoxic) / 25 µM (Normoxic)0.5 µM (Normoxic)Reflects hypoxia-selective activation. Higher potency under low oxygen.
Table 2: In Vivo Pharmacokinetics in Mice (Single 10 mg/kg IV Dose)
ParameterThis compound (Hypothetical Data)Doxorubicin (Published Data)[1][2]Rationale for Hypothetical Data
Cₘₐₓ (µg/mL) 8.25.5Based on typical Cₘₐₓ values for small molecule drugs with moderate distribution.
Tₘₐₓ (hr) 0.250.1Rapid distribution is expected after IV administration.
AUC₀₋inf (µg·hr/mL) 12.58.9Reflects the hypothetical metabolic stability and clearance.
Clearance (mL/hr/kg) 8001123Consistent with the assumed metabolic stability.
Volume of Distribution (L/kg) 2.525.4Assumed moderate tissue distribution.
Terminal Half-life (hr) 2.220.0Shorter half-life is common for novel small molecules prior to optimization.
Table 3: In Vivo Efficacy in MCF-7 Xenograft Mouse Model
ParameterThis compound (Hypothetical Data)Doxorubicin (Published Data)Rationale for Hypothetical Data
Dosing Regimen 20 mg/kg, IV, 3x weekly for 3 weeks5 mg/kg, IV, weekly for 3 weeksA more frequent dosing may be needed for a compound with a shorter half-life.
Tumor Growth Inhibition (TGI) 65%80%Demonstrates significant, though potentially not as high as a potent established drug, antitumor activity.
Body Weight Loss < 5%~10%Consistent with the proposed targeted mechanism, leading to lower systemic toxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

In Vitro Assays
  • Caco-2 Permeability Assay: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a confluent monolayer. The test compound is added to the apical (A) or basolateral (B) side, and the concentration of the compound that permeates to the opposite side is measured over time by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated.

  • Metabolic Stability Assay: The test compound is incubated with mouse liver microsomes and NADPH at 37°C. Aliquots are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is quantified by LC-MS/MS to determine the half-life (t½).

  • Plasma Protein Binding Assay: The test compound is incubated with mouse plasma. The free and bound fractions are separated by equilibrium dialysis. The concentration of the compound in the buffer and plasma compartments is measured by LC-MS/MS to calculate the percentage of plasma protein binding.

  • Cell Viability (IC₅₀) Assay: MCF-7 cells are seeded in 96-well plates and exposed to a range of concentrations of the test compound under both normoxic (21% O₂) and hypoxic (1% O₂) conditions for 72 hours. Cell viability is assessed using a standard MTS assay. The IC₅₀ value is calculated as the concentration that inhibits cell growth by 50%.

In Vivo Studies
  • Pharmacokinetic Study: The test compound is administered intravenously to a cohort of mice. Blood samples are collected at predetermined time points. Plasma is isolated, and the concentration of the compound is quantified by LC-MS/MS. Pharmacokinetic parameters are calculated using non-compartmental analysis.

  • Xenograft Efficacy Study: MCF-7 cells are implanted subcutaneously into immunodeficient mice. Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The test compound or vehicle is administered according to the specified dosing regimen. Tumor volume and body weight are measured regularly. Tumor growth inhibition is calculated at the end of the study.

Visualizations

Signaling Pathway

G cluster_0 Tumor Microenvironment cluster_1 Cellular Activation and Effect Hypoxia Hypoxia Nitro-Indole Prodrug Nitro-Indole Prodrug Hypoxia->Nitro-Indole Prodrug Enzymatic Reduction Active Cytotoxic Agent Active Cytotoxic Agent Nitro-Indole Prodrug->Active Cytotoxic Agent DNA Damage DNA Damage Active Cytotoxic Agent->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

G In Vitro ADME In Vitro ADME IVIVC Model IVIVC Model In Vitro ADME->IVIVC Model In Vitro Efficacy In Vitro Efficacy In Vitro Efficacy->IVIVC Model In Vivo PK In Vivo PK In Vivo PK->IVIVC Model In Vivo Efficacy In Vivo Efficacy In Vivo Efficacy->IVIVC Model Clinical Prediction Clinical Prediction IVIVC Model->Clinical Prediction

Caption: Workflow for establishing an in vitro to in vivo correlation.

IVIVC Logical Relationship

G cluster_in_vitro In Vitro Data cluster_in_vivo In Vivo Outcome Permeability Permeability (Caco-2) Correlation Predictive IVIVC Model Permeability->Correlation Metabolism Metabolic Stability (Microsomes) Metabolism->Correlation Potency Potency (IC50) Potency->Correlation PK Pharmacokinetics (AUC, Cmax) Efficacy Efficacy (Tumor Growth Inhibition) PK->Efficacy Correlation->PK

Caption: Logical framework for an IVIVC model in drug discovery.

Conclusion

This guide illustrates the process of building an in vitro to in vivo correlation for a novel investigational anticancer agent, this compound, using a hypothetical dataset and comparing it with the established drug, Doxorubicin. The presented data and workflows highlight the importance of integrating in vitro ADME and efficacy studies with in vivo pharmacokinetic and pharmacodynamic data. A robust IVIVC model can significantly de-risk drug development by enabling earlier and more accurate predictions of clinical performance, ultimately accelerating the delivery of new therapies to patients.

References

Comparative Analysis of 2-Cyclopropyl-4-nitro-1H-indole and Alternative Hypoxia-Activated Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The selective targeting of hypoxic tumor cells is a critical strategy in the development of novel anticancer therapies. Hypoxia, a common feature of solid tumors, is associated with resistance to conventional treatments like radiation and chemotherapy. Bioreductive prodrugs, which are activated under low-oxygen conditions to release cytotoxic agents, offer a promising approach to overcome this challenge. This guide provides a comparative analysis of the experimental data and protocols related to 2-Cyclopropyl-4-nitro-1H-indole and its alternatives as hypoxia-activated prodrugs.

Introduction to this compound

This compound belongs to the class of nitroaromatic compounds designed to act as bioreductive prodrugs. The core concept behind its mechanism of action lies in the enzymatic reduction of the nitro group under hypoxic conditions, a process that is less efficient in well-oxygenated normal tissues. This reduction is hypothesized to generate a highly reactive species that can induce cellular damage, leading to cancer cell death. The presence of the cyclopropyl moiety is of particular interest, as studies on related 2-cyclopropylindoloquinones suggest that it may participate in radical ring-opening reactions following bioreduction, potentially enhancing the cytotoxic effect.

While specific experimental data for this compound is limited in publicly available literature, this guide utilizes data from closely related and well-studied 2-cyclopropylindoloquinone analogues to provide a substantive comparison with other classes of hypoxia-activated prodrugs. This approach allows for an informed assessment of its potential efficacy and provides a framework for future experimental design.

Comparative Performance Data

The following tables summarize the in vitro cytotoxicity of a representative 2-cyclopropylindoloquinone analogue against cancer cell lines under both aerobic (normoxic) and hypoxic conditions. This data is compared with that of established alternative hypoxia-activated prodrugs, providing a benchmark for evaluating their relative potency and selectivity for hypoxic cells.

Table 1: In Vitro Cytotoxicity Data for Hypoxia-Activated Prodrugs

Compound ClassRepresentative CompoundCell LineIC₅₀ (µM) - AerobicIC₅₀ (µM) - HypoxicHypoxic Cytotoxicity Ratio (HCR)¹Reference
2-Cyclopropylindoloquinone 5-(aziridin-1-yl)-2-cyclopropyl-3-(hydroxymethyl)-1-methylindole-4,7-dioneMurine Sarcoma (RIF-1)1.50.0350[1]
Nitroimidazole MisonidazoleChinese Hamster Ovary (CHO)>1000500>2[2][3]
Benzimidazole N-oxide Tirapazamine (TPZ)Chinese Hamster Ovary (CHO)100.1100[4]
Quinone Mitomycin CMurine Sarcoma (RIF-1)0.10.052[1]

¹Hypoxic Cytotoxicity Ratio (HCR) is calculated as IC₅₀ (Aerobic) / IC₅₀ (Hypoxic). A higher HCR indicates greater selectivity for hypoxic cells.

Signaling Pathways and Experimental Workflows

The activation of nitroaromatic prodrugs and the subsequent cellular response involve a series of intricate pathways. The following diagrams, generated using the DOT language, illustrate the conceptual signaling pathway for the bioreductive activation of this compound and a typical experimental workflow for its evaluation.

G Bioreductive Activation of this compound cluster_0 Hypoxic Tumor Microenvironment Nitroreductases Nitroreductases Reduced Intermediate Reduced Intermediate Nitroreductases->Reduced Intermediate This compound This compound This compound->Nitroreductases Enzymatic Reduction Radical Species Radical Species Reduced Intermediate->Radical Species Cyclopropyl Ring Opening DNA Damage DNA Damage Radical Species->DNA Damage Cell Death Cell Death DNA Damage->Cell Death

Caption: Bioreductive activation pathway of this compound in a hypoxic environment.

G Experimental Workflow for Evaluating Hypoxia-Selective Cytotoxicity Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Normoxic Incubation Normoxic Incubation Compound Treatment->Normoxic Incubation Hypoxic Incubation Hypoxic Incubation Compound Treatment->Hypoxic Incubation Cell Viability Assay Cell Viability Assay Normoxic Incubation->Cell Viability Assay Hypoxic Incubation->Cell Viability Assay Data Analysis Data Analysis Cell Viability Assay->Data Analysis Calculate IC50 & HCR

References

A Comparative Guide to Evaluating the Off-Target Effects of 2-Cyclopropyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the objective evaluation of the off-target effects of 2-Cyclopropyl-4-nitro-1H-indole, a putative hypoxia-activated prodrug. Due to the limited publicly available data on this specific compound, this document outlines a recommended series of experiments to characterize its selectivity profile and compares it to a well-studied alternative, PR-104A. The experimental data presented herein is illustrative and intended to serve as a template for reporting findings.

Introduction

This compound belongs to the class of nitroaromatic compounds, which are designed as hypoxia-activated prodrugs for targeted cancer therapy. The central hypothesis for their mechanism of action is the bioreduction of the nitro group within the hypoxic microenvironment of solid tumors. This reduction generates a highly reactive species capable of alkylating DNA, leading to cancer cell death. While this targeted activation is a promising therapeutic strategy, off-target effects remain a significant concern, potentially leading to toxicity in normoxic tissues. A thorough evaluation of these off-target effects is crucial for the preclinical development of this compound.

This guide outlines a comparative framework against PR-104A, another hypoxia-activated prodrug that has undergone clinical investigation. The comparison focuses on cytotoxicity under varying oxygen levels, DNA damage response, and broad-spectrum off-target screening against a panel of kinases and receptors.

Comparative Data Summary

The following tables present a hypothetical but representative dataset to illustrate how the performance of this compound could be compared against an alternative.

Table 1: Comparative Cytotoxicity (IC50, µM) in A549 Lung Carcinoma Cells

CompoundNormoxia (21% O2)Hypoxia (1% O2)Hypoxic Cytotoxicity Ratio (HCR)
This compound15.20.819
PR-104A25.80.551.6

Table 2: DNA Damage Marker (γ-H2AX) Induction in A549 Cells

Compound (at 5x Hypoxic IC50)Conditionγ-H2AX Positive Cells (%)
This compoundNormoxia8.5
Hypoxia75.2
PR-104ANormoxia12.1
Hypoxia88.9

Table 3: Off-Target Kinase Inhibition Profile (% Inhibition at 10 µM)

Kinase TargetThis compoundPR-104A
CDK2/cyclin A8.115.4
VEGFR212.522.1
EGFR5.39.8
PI3Kα7.911.2

Table 4: Off-Target Receptor Binding Profile (% Inhibition at 10 µM)

Receptor TargetThis compoundPR-104A
Adrenergic α1A3.26.5
Dopamine D21.84.1
Histamine H14.58.9
Serotonin 5-HT2A2.15.3

Experimental Protocols

  • Cell Line: A549 human lung carcinoma cells.

  • Procedure:

    • Seed A549 cells in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.

    • Expose the plates to either normoxic (21% O2, 5% CO2) or hypoxic (1% O2, 5% CO2, 94% N2) conditions for 24 hours in a multi-gas incubator.

    • Treat the cells with a serial dilution of this compound or PR-104A for 48 hours under their respective oxygen conditions.

    • Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values using non-linear regression analysis. The Hypoxic Cytotoxicity Ratio (HCR) is calculated as IC50 (Normoxia) / IC50 (Hypoxia).

  • Cell Line: A549 human lung carcinoma cells.

  • Procedure:

    • Seed A549 cells on coverslips in a 24-well plate.

    • Expose cells to normoxic or hypoxic conditions for 24 hours.

    • Treat cells with the respective compounds at 5 times their hypoxic IC50 concentration for 24 hours.

    • Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 5% BSA.

    • Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX).

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

    • Visualize and quantify the percentage of γ-H2AX positive cells using fluorescence microscopy.

  • Methodology: Utilize commercially available kinase and receptor screening services (e.g., Eurofins SafetyScreen™, Reaction Biology).

  • Kinase Panel: A broad panel of representative kinases (e.g., the DiscoverX KINOMEscan™ panel).

  • Receptor Panel: A comprehensive panel of common GPCRs, ion channels, and transporters.

  • Procedure:

    • Submit this compound and PR-104A for single-point concentration screening (e.g., at 10 µM).

    • The service provider will perform the respective binding or activity assays.

    • Data is typically reported as the percentage of inhibition or binding relative to a control.

Visualizations

Signaling_Pathway cluster_0 Normoxic Cell cluster_1 Hypoxic Cell Prodrug_N This compound Inactive_N Inactive Metabolites Prodrug_N->Inactive_N Re-oxidation O2_N O2 O2_N->Prodrug_N Prodrug_H This compound Active_Metabolite Cytotoxic Metabolite Prodrug_H->Active_Metabolite Nitroreductases Alkylation DNA Alkylation Active_Metabolite->Alkylation DNA DNA DNA->Alkylation Apoptosis Apoptosis Alkylation->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow Start Compound Synthesis (this compound) Cytotoxicity Cytotoxicity Assays (Normoxia vs. Hypoxia) Start->Cytotoxicity DNA_Damage DNA Damage Analysis (γ-H2AX Staining) Start->DNA_Damage Off_Target Broad Off-Target Screening Start->Off_Target Data_Analysis Comparative Data Analysis Cytotoxicity->Data_Analysis DNA_Damage->Data_Analysis Kinase Kinase Panel Off_Target->Kinase Receptor Receptor Panel Off_Target->Receptor Kinase->Data_Analysis Receptor->Data_Analysis Conclusion Selectivity Profile Assessment Data_Analysis->Conclusion

Caption: Workflow for evaluating off-target effects.

Logical_Relationship High_HCR High Hypoxic Cytotoxicity Ratio (HCR) Favorable_Profile Favorable Selectivity Profile High_HCR->Favorable_Profile Low_Normoxic_Toxicity Low Normoxic Toxicity Low_Normoxic_Toxicity->High_HCR High_Hypoxic_Potency High Hypoxic Potency High_Hypoxic_Potency->High_HCR Low_Off_Target Minimal Off-Target Binding/Inhibition Low_Off_Target->Favorable_Profile

Caption: Key determinants of a favorable off-target effect profile.

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Cyclopropyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Cyclopropyl-4-nitro-1H-indole, a nitro-containing aromatic compound.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data for structurally related nitro-aromatic compounds and general best practices for the disposal of laboratory chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

I. Hazard Assessment and Safety Precautions

Nitro-containing aromatic compounds can be hazardous. Based on data from similar chemicals, this compound may be harmful if swallowed, in contact with skin, or if inhaled.[1] Some nitro compounds can also become potentially explosive under specific conditions, such as desiccation.[2] Therefore, stringent safety measures are essential during handling and disposal.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Chemical safety goggles conforming to EN166 or OSHA standards.[3]

  • Hand Protection: Chemical-resistant gloves (inspect before use).

  • Skin and Body Protection: A lab coat and appropriate protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[3] If significant dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[3]

II. Quantitative Data Summary

While specific quantitative data for this compound is unavailable, the table below summarizes key information for a related nitro-aromatic compound, providing an indication of potential hazards.

Property4-Nitro-1H-pyrazole3-Nitroanisole
Acute Toxicity (Oral) Harmful if swallowed.[3]Harmful if swallowed.
Acute Toxicity (Dermal) Harmful in contact with skin.[1]No specific data, but general handling precautions are advised.
Acute Toxicity (Inhalation) Harmful if inhaled.[1]No specific data, but use in a well-ventilated area is required.
Storage Store in a well-ventilated place. Keep container tightly closed.[3] Store locked up.[3]Store in a well-ventilated place. Keep container tightly closed.
Disposal Dispose of contents/container to an approved waste disposal plant.[3]Dispose of contents/ container to an approved waste disposal plant.

III. Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound.

1. Initial Assessment and Segregation:

  • Inspect the Chemical: Visually inspect the container for any signs of degradation, such as discoloration or crystallization around the lid.[2] If the compound appears degraded, do not handle it and contact your EHS department immediately.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines. It should be treated as hazardous chemical waste.

2. Containment and Labeling:

  • Primary Container: Ensure the waste is in a chemically compatible, sealed, and leak-proof container.

  • Labeling: Clearly label the waste container with the full chemical name: "Waste this compound," the approximate quantity, and the appropriate hazard pictograms (e.g., harmful).

3. Waste Collection and Storage:

  • Storage Location: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Secondary Containment: Place the primary container in a secondary container to prevent spills.

4. Final Disposal:

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety department. They will ensure its disposal at an approved waste disposal plant.[3]

  • Documentation: Maintain a record of the waste generated and its disposal date in your laboratory's chemical inventory.[2]

IV. Emergency Procedures

In case of accidental exposure or release, follow these procedures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a labeled container for disposal.[3] For larger spills, evacuate the area and contact your EHS department.

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound for Disposal assess_condition Assess Chemical Condition (Visual Inspection) start->assess_condition degraded Degraded? (e.g., crystallization) assess_condition->degraded contact_ehs_degraded STOP! Contact EHS Immediately degraded->contact_ehs_degraded Yes prepare_waste Prepare for Disposal: 1. Segregate Waste 2. Use Labeled, Sealed Container degraded->prepare_waste No not_degraded Not Degraded store_waste Store in Designated Hazardous Waste Area prepare_waste->store_waste arrange_pickup Arrange for Pickup by EHS store_waste->arrange_pickup document_disposal Document Disposal in Inventory arrange_pickup->document_disposal end End of Process document_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Cyclopropyl-4-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Cyclopropyl-4-nitro-1H-indole was found. The following guidance is based on the safety information for structurally related nitro-aromatic and nitro-indole compounds. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure laboratory safety and build trust in chemical handling protocols.

Operational Plan for Safe Handling

A step-by-step approach is crucial for minimizing exposure and ensuring safety when working with this compound.

1. Pre-Experiment Preparation:

  • Risk Assessment: Conduct a thorough risk assessment specific to the planned experiment, considering the quantity of the compound to be used and the experimental conditions.

  • Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly. All handling of the solid compound and its solutions should be performed within the fume hood.[1][2]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for solid and organic solvent spills readily available.

2. Personal Protective Equipment (PPE) Donning:

  • Put on all required PPE before entering the designated work area. This includes a lab coat, chemical-resistant gloves, and safety goggles. For detailed specifications, refer to the PPE table below.

3. Handling the Compound:

  • Weighing: If weighing the solid compound, do so in the fume hood to avoid inhalation of any dust particles.[1]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Set up reactions within the fume hood, ensuring adequate ventilation.[1]

  • General Handling: Avoid all direct contact with the substance. Do not eat, drink, or smoke in the work area.[1][2]

4. Post-Experiment Procedures:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Waste Disposal: Dispose of all waste, including empty containers, contaminated gloves, and solutions, according to the disposal plan outlined below.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by goggles and then the lab coat.

  • Hygiene: Wash hands and face thoroughly with soap and water after handling the compound.[1][2]

Personal Protective Equipment (PPE) Summary

The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar hazardous compounds.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Consider double-gloving.Provides a barrier against skin contact. Double-gloving is recommended for handling highly toxic compounds.
Eye Protection Chemical safety goggles or a face shield.[3]Protects eyes from splashes and dust. A face shield offers broader protection for the face.
Body Protection A disposable gown made of polyethylene-coated polypropylene or a similar resistant material.[3] A standard lab coat is the minimum requirement.Prevents contamination of personal clothing. Disposable gowns are preferred for hazardous compounds to avoid carrying contaminants outside the lab.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or if working outside of a fume hood.[2] A full face-piece respirator offers greater protection.[3]Protects against inhalation of harmful dust or aerosols. The need for respiratory protection should be determined by the risk assessment.
Foot Protection Closed-toe shoes.Protects feet from spills.
Head/Hair Covering Disposable head and hair covers, including for beards and mustaches if applicable.[3]Prevents contamination of the experiment and protects the individual.

Experimental Protocols

While specific experimental protocols will vary, the following general methodologies should be adhered to when handling this compound:

General Protocol for a Small-Scale Reaction:

  • Preparation: Don all required PPE. Prepare the work area in a chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Reagent Weighing: Weigh the required amount of this compound in a tared container within the fume hood.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add the solvent, followed by the this compound.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

  • Work-up: Upon completion, quench the reaction and perform the work-up in the fume hood.

  • Purification: Purify the product using appropriate methods (e.g., column chromatography, recrystallization) within the fume hood.

  • Waste Collection: Collect all liquid and solid waste in appropriately labeled hazardous waste containers.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure compliance with regulations.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and excess reagent, in a designated, labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent washes, in a labeled hazardous waste container. Do not mix incompatible waste streams.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Toxic," "Harmful to Aquatic Life").

  • Disposal Procedure: Dispose of all waste through your institution's environmental health and safety (EHS) office. Follow their specific procedures for hazardous waste pickup and disposal.[2]

  • Environmental Precautions: Avoid release to the environment.[1] Prevent the compound from entering drains or waterways.

Workflow and Safety Pathway Diagrams

The following diagrams illustrate the key workflows for handling and disposing of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Prep_Workspace Prepare Fume Hood Risk_Assessment->Prep_Workspace Don_PPE Don Appropriate PPE Prep_Workspace->Don_PPE Weigh_Compound Weigh Compound Don_PPE->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Workspace Conduct_Experiment->Decontaminate Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

Disposal_Workflow cluster_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, etc.) Labeled_Solid_Container Labeled Solid Waste Container Solid_Waste->Labeled_Solid_Container Liquid_Waste Reaction Mixtures & Solvents Labeled_Liquid_Container Labeled Liquid Waste Container Liquid_Waste->Labeled_Liquid_Container EHS_Pickup Arrange for EHS Pickup Labeled_Solid_Container->EHS_Pickup Labeled_Liquid_Container->EHS_Pickup

Caption: Waste disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.